4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
Description
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGCAYXSYGXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455967 | |
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587886-11-1 | |
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectroscopic profile, synthesis protocols, and known biological activities, with a focus on its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH).
Core Chemical Properties
This compound is a substituted quinoline derivative with the molecular formula C₁₁H₅BrF₃NO₂. Its chemical structure features a bromine atom at the C4 position, a trifluoromethyl group at the C2 position, and a carboxylic acid moiety at the C3 position of the quinoline ring system.
| Property | Value | Source |
| CAS Number | 587886-11-1 | [1][2] |
| Molecular Formula | C₁₁H₅BrF₃NO₂ | [1][2] |
| Molecular Weight | 320.06 g/mol | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Purity | Typically ≥97% | [2] |
Further quantitative data such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. While full spectra are often proprietary, the expected characteristic signals are outlined below.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would require experimental determination. |
| ¹³C NMR | Signals corresponding to the eleven carbon atoms in distinct chemical environments, including the carboxylic acid carbon, the trifluoromethyl-substituted carbon, and the aromatic carbons of the quinoline core. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C-Br, C-F, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols: Synthesis
The synthesis of this compound and its analogs often employs the Pfitzinger reaction. This classical method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.
General Pfitzinger Reaction Protocol:
-
Reaction Setup: A mixture of the appropriate isatin, a carbonyl compound (in this case, a compound that will provide the 2-(trifluoromethyl) and 3-carboxy functionalities), and a strong base (e.g., potassium hydroxide) is prepared in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then dissolved in water.
-
Purification: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The aqueous layer is then acidified (e.g., with acetic acid or dilute HCl) to precipitate the carboxylic acid product.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to yield the final product.
References
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid molecular weight
An In-Depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, a representative synthetic protocol, and a visual workflow for its preparation.
Compound Properties
This compound is a complex organic molecule belonging to the quinoline class of compounds. Quinoline derivatives are known for a wide range of biological activities and are common scaffolds in medicinal chemistry. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety suggests its potential as a versatile intermediate for further chemical modifications or as a candidate for biological screening.
Physicochemical Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 320.06 g/mol | [1][2] |
| Molecular Formula | C11H5BrF3NO2 | [1][2] |
| CAS Number | 587886-11-1 | [1][2][3][4] |
| Purity | Typically available at ≥97% | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |
Synthesis Methodology: Pfitzinger Reaction
The synthesis of quinoline-3-carboxylic acid derivatives can be achieved through various methods, with the Pfitzinger reaction being a classical and effective approach.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. What follows is a representative experimental protocol for the synthesis of a quinoline-4-carboxylic acid, which can be adapted for the target molecule.
Experimental Protocol: Generalized Pfitzinger Condensation
Objective: To synthesize a quinoline-carboxylic acid core via the Pfitzinger reaction.
Materials:
-
Isatin or a substituted isatin derivative
-
A carbonyl compound with an α-methylene group (e.g., a ketone or β-ketoester)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware for reflux and workup
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isatin derivative and the carbonyl compound in a mixture of ethanol and water.
-
Base Addition: Slowly add a solution of potassium hydroxide to the reaction mixture with stirring. The base catalyzes the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-48 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The filtrate is then concentrated under reduced pressure to remove the ethanol.
-
Acidification: The aqueous residue is diluted with water and then acidified with hydrochloric acid. This step protonates the carboxylate to form the carboxylic acid, which will precipitate out of the solution.
-
Isolation and Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualized Synthetic Workflow
The following diagram illustrates the key steps in the generalized Pfitzinger synthesis of quinoline-carboxylic acids.
Caption: A workflow diagram of the generalized Pfitzinger reaction for synthesizing quinoline-carboxylic acids.
This guide provides foundational information for researchers working with this compound. The provided synthetic protocol is a representative example, and specific reaction conditions may need to be optimized for this particular compound.
References
- 1. 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acie - CAS:587886-11-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid_Bidepharm试剂 [labgogo.com]
- 3. This compound | 587886-11-1 [chemicalbook.com]
- 4. 587886-11-1|this compound|BLD Pharm [bldpharm.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-11-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a halogenated quinoline derivative. Due to the limited publicly available data for this specific compound, this document combines known information with data from structurally similar compounds and established synthetic methodologies to offer a thorough resource for research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted due to the absence of experimentally verified data in the literature.
| Property | Value | Source(s) |
| CAS Number | 587886-11-1 | |
| Molecular Formula | C₁₁H₅BrF₃NO₂ | |
| Molecular Weight | 320.06 g/mol | |
| Appearance | White to off-white solid (Predicted) | |
| Boiling Point | 345.8 ± 42.0 °C (Predicted) | |
| Density | 1.788 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.07 ± 0.30 (Predicted) | |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Gould-Jacobs Reaction
A potential synthetic route would involve the reaction of 2-amino-3-bromobenzotrifluoride with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and subsequent bromination.
Caption: Proposed Gould-Jacobs synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general representation of the Gould-Jacobs reaction and would require optimization for this specific synthesis.
Step 1: Condensation
-
In a round-bottom flask, combine 2-amino-3-bromobenzotrifluoride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[2]
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.[2]
Step 3: Hydrolysis
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.[2]
Step 4: Bromination
-
The 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid is then subjected to bromination to yield the final product. This could potentially be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Biological Activity and Potential Applications
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Derivatives of quinoline have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents, with some showing efficacy against various cancer cell lines.[6][7][8]
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents.[9][10][11]
-
Neurodegenerative Diseases: Some quinoline derivatives have been studied as potential inhibitors of enzymes implicated in neurodegenerative diseases.[12]
Given the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the bromo substituent, this compound is a compound of interest for screening in these therapeutic areas.
Experimental Workflow for In Vitro Screening
Caption: A logical workflow for the in vitro biological evaluation.
Safety and Handling
Detailed safety data for this compound is not available. However, based on the safety data sheets of structurally similar compounds, the following hazards can be inferred.
GHS Hazard Statements (Inferred)
| Hazard Class | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Precautionary Statements (Inferred)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hypothetical protocols require optimization and should be performed with caution. Always consult the relevant safety data sheets for all chemicals used.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for this compound. The synthesis is presented in a multi-step approach, commencing with the preparation of a key aniline intermediate, followed by the construction of the quinoline core via the Gould-Jacobs reaction, and culminating in the hydrolysis to the final carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-stage process:
-
Stage 1: Synthesis of the Key Intermediate, 4-bromo-2-(trifluoromethyl)aniline. This initial step involves the bromination of 3-(trifluoromethyl)aniline to introduce the bromine atom at the desired position.
-
Stage 2: Construction of the Quinoline Ring via the Gould-Jacobs Reaction. This stage is a two-step sequence:
-
Condensation: The synthesized 4-bromo-2-(trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
-
Thermal Cyclization: The enamine intermediate is then heated at a high temperature to induce cyclization and form the quinoline ring system, yielding ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate.
-
-
Stage 3: Halogenation and Hydrolysis.
-
Bromination of the 4-hydroxyquinoline: The hydroxyl group at the 4-position is converted to a bromine atom.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired this compound.
-
Detailed Experimental Protocols
Stage 1: Synthesis of 4-bromo-2-(trifluoromethyl)aniline
Method: Bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS).[1][2]
Materials:
-
3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution twice.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-(trifluoromethyl)aniline as a brownish solid.[2]
Stage 2: Synthesis of Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)
Part A: Condensation with Diethyl Ethoxymethylenemalonate (EMME)
Materials:
-
4-bromo-2-(trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Ethanol (optional, for reflux method)
Equipment:
-
Reaction vial (for microwave synthesis) or round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Microwave synthesizer or heating mantle
Procedure (Microwave-Assisted): [3][4]
-
In a microwave reaction vial, combine 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).
-
Seal the vial and heat the mixture in a microwave synthesizer at a high temperature (e.g., 150-250°C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction for the formation of the enamine intermediate, diethyl 2-(((5-bromo-2-(trifluoromethyl)phenyl)amino)methylene)malonate.
Part B: Thermal Cyclization
Materials:
-
Diethyl 2-(((5-bromo-2-(trifluoromethyl)phenyl)amino)methylene)malonate (from Part A)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
Equipment:
-
High-temperature reaction vessel
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
The crude enamine intermediate from the previous step is dissolved in a high-boiling point solvent such as Dowtherm A.
-
The solution is heated to a high temperature, typically around 250°C, to induce thermal cyclization.
-
The reaction is maintained at this temperature for a period of 15-30 minutes.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., hexane) to precipitate the product.
-
The solid product, ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate, is collected by filtration and washed with a non-polar solvent.
Stage 3: Synthesis of this compound
Part A: Bromination of Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate
A standard method for converting a 4-hydroxyquinoline to a 4-bromoquinoline involves treatment with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).
Materials:
-
Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate
-
Phosphorus oxybromide (POBr₃) or PBr₃/PBr₅
-
Inert solvent (e.g., acetonitrile, toluene)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
Procedure (General):
-
To a solution of ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate in an inert solvent, add the brominating agent (e.g., POBr₃).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product (ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate) by column chromatography.
Part B: Hydrolysis to this compound [5][6]
Materials:
-
Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve the ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate in a mixture of methanol (or ethanol) and water.
-
Add an aqueous solution of sodium hydroxide (typically 10-20%).
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or DMF).[7]
Quantitative Data Summary
The following tables summarize the typical yields and conditions for the key reaction steps. Note that the yields for the specific synthesis of the target molecule may vary and the data presented here is based on analogous reactions found in the literature.
Table 1: Synthesis of 4-bromo-2-(trifluoromethyl)aniline
| Starting Material | Brominating Agent | Solvent | Reaction Time | Temperature | Reported Yield (%) | Reference |
| 3-(trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | 3 hours | Room Temp. | 90-92 | [1][2] |
Table 2: Gould-Jacobs Reaction - Condensation and Cyclization (Representative Data)
| Aniline Substrate | Condensation Conditions | Cyclization Conditions | Product | Reported Yield (%) | Reference |
| Aniline | EMME, Microwave, 250°C, 10 min | (in situ) | Ethyl 4-hydroxyquinoline-3-carboxylate | ~47 (of cyclized product) | [3] |
| Substituted Anilines | EMME, Reflux in Ethanol | Dowtherm, 250°C | Substituted Ethyl 4-hydroxyquinoline-3-carboxylate | 70-96 (for condensation) | [4] |
Table 3: Hydrolysis of Quinoline Esters (General Conditions)
| Ester Substrate | Base | Solvent | Temperature | Product | Reference |
| Substituted Ethyl Quinoline-3-carboxylate | NaOH | Methanol/Water | Reflux | Substituted Quinoline-3-carboxylic acid | [5][6] |
Mandatory Visualization
Caption: Synthesis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. ablelab.eu [ablelab.eu]
- 4. mdpi.com [mdpi.com]
- 5. data.epo.org [data.epo.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is predicated on the well-established Pfitzinger reaction, a robust method for the construction of quinoline-4-carboxylic acids.
Core Synthesis Pathway: The Pfitzinger Reaction
The most direct and logical synthetic approach to this compound is through the Pfitzinger reaction. This condensation reaction involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the target molecule, the key starting materials are 5-bromoisatin and ethyl 4,4,4-trifluoroacetoacetate .
The reaction proceeds through the base-catalyzed ring-opening of 5-bromoisatin to form the corresponding isatinic acid. This intermediate then condenses with ethyl 4,4,4-trifluoroacetoacetate, followed by an intramolecular cyclization and dehydration to yield the desired quinoline core. Subsequent hydrolysis of the ester group under the reaction conditions affords the final carboxylic acid product.
Caption: General overview of the Pfitzinger reaction for the synthesis of the target molecule.
Starting Materials: Properties and Synthesis
A secure and well-characterized supply of starting materials is critical for the successful synthesis of the target compound.
5-Bromoisatin
| Property | Value |
| IUPAC Name | 5-Bromo-1H-indole-2,3-dione |
| CAS Number | 87-48-9 |
| Molecular Formula | C₈H₄BrNO₂ |
| Molecular Weight | 226.03 g/mol |
| Appearance | Orange to red crystalline powder |
| Melting Point | 251-253 °C |
Synthesis of 5-Bromoisatin: 5-Bromoisatin can be synthesized from isatin via electrophilic bromination.
Caption: Synthesis of 5-bromoisatin from isatin.
Ethyl 4,4,4-trifluoroacetoacetate
| Property | Value |
| IUPAC Name | Ethyl 4,4,4-trifluoro-3-oxobutanoate |
| CAS Number | 372-31-6 |
| Molecular Formula | C₆H₇F₃O₃ |
| Molecular Weight | 184.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 131-132 °C |
Synthesis of Ethyl 4,4,4-trifluoroacetoacetate: This starting material can be prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate using a strong base like sodium ethoxide.
Experimental Protocol: Pfitzinger Synthesis of this compound
The following is a generalized experimental protocol based on established Pfitzinger reaction methodologies.[1][2] Optimization of reaction conditions may be necessary to achieve higher yields.
Materials and Reagents:
-
5-Bromoisatin
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Water (deionized)
-
Hydrochloric Acid (HCl, concentrated)
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.0 eq.) in a mixture of absolute ethanol and water (e.g., 10:1 v/v). To this basic solution, add 5-bromoisatin (1.0 eq.). Stir the mixture at room temperature for approximately 1 hour. A color change from orange/red to a darker shade is typically observed as the potassium salt of the isatinic acid forms.
-
Condensation Reaction: To the stirred suspension of the isatin salt, add ethyl 4,4,4-trifluoroacetoacetate (1.1 - 1.5 eq.) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water to dissolve the potassium salt of the product. Wash the aqueous solution with diethyl ether (2 x volumes) to remove any unreacted ethyl 4,4,4-trifluoroacetoacetate and other non-polar impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2-3. The product will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Quantitative Data (Predicted)
The following table summarizes the expected data for the final product. Note that experimental values may vary.
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₅BrF₃NO₂ |
| Molecular Weight | 320.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-80% (unoptimized) |
| ¹H NMR (DMSO-d₆) | δ 13.5-14.5 (s, 1H, COOH), 8.3-8.5 (m, 2H, Ar-H), 7.8-8.0 (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 165-168 (COOH), 145-150 (C-N), 118-140 (Ar-C), 115-125 (q, CF₃) |
| Mass Spec (ESI-) | m/z 317.9, 319.9 [M-H]⁻ |
Logical Workflow of the Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
This in-depth guide provides a strong foundation for researchers and scientists to approach the synthesis of this compound. The outlined Pfitzinger reaction is a reliable and well-documented method for obtaining this valuable quinoline derivative. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
In-Depth Technical Guide: Spectral Analysis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₁H₅BrF₃NO₂ Molecular Weight: 336.06 g/mol CAS Number: 587886-11-1
Spectroscopic Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~14.0 | br s | 1H | COOH |
| ~8.3-8.1 | m | 2H | Ar-H |
| ~7.9-7.7 | m | 2H | Ar-H |
Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (Carboxylic Acid) |
| ~148.0 | q, C-CF₃ |
| ~147.0 | C (Quaternary) |
| ~135.0 | CH (Aromatic) |
| ~132.0 | CH (Aromatic) |
| ~130.0 | C (Quaternary) |
| ~129.0 | CH (Aromatic) |
| ~128.0 | CH (Aromatic) |
| ~125.0 | C (Quaternary) |
| ~122.0 | q, CF₃ |
| ~120.0 | C-Br |
Note: The assignments are based on typical chemical shifts for similar structures. The 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch |
| ~1150 | Strong | C-F stretch (Trifluoromethyl) |
| ~850 | Medium | C-H bend (Aromatic) |
| ~750 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Impact - EI)
| m/z | Relative Intensity (%) | Assignment |
| 335/337 | ~98 / 100 | [M]⁺ (Molecular Ion, showing bromine isotope pattern) |
| 318/320 | Moderate | [M-OH]⁺ |
| 290/292 | Moderate | [M-COOH]⁺ |
| 211 | Strong | [M-Br-COOH]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) ionization source.
Sample Introduction: The sample is introduced via a direct insertion probe or, if sufficiently volatile, via gas chromatography.
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1-2 scans per second.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
Conclusion
The spectral data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The experimental protocols outlined offer standardized methods for obtaining reproducible and high-quality data, which is crucial for regulatory submissions and further research in drug discovery and development.
Navigating the Solubility of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solubility characteristics of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a review of the general solubility principles for quinoline derivatives, detailed experimental protocols for solubility assessment, and a summary of synthetic methodologies.
Predicting Solubility: General Principles and Analog Data
The solubility of a complex organic molecule like this compound is governed by a combination of factors including its molecular structure, the nature of the solvent, and the ambient temperature. The presence of a carboxylic acid group suggests that the solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, along with the bromo substituent, will also significantly influence the overall solubility profile.
While specific data for the target compound is scarce, information on structurally related compounds can offer valuable insights. For instance, 5,7-dibromo-8-hydroxyquinoline is reported to be soluble in solvents like acetonitrile, acetone, and ethyl acetate[1]. This suggests that this compound is likely to exhibit solubility in polar aprotic and some polar protic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Likely Soluble | These solvents can act as hydrogen bond acceptors and have dipole moments that can solvate the polar regions of the molecule. |
| Non-Polar | Hexane, Toluene | Likely Poorly Soluble | The overall polarity of the molecule, dominated by the carboxylic acid and trifluoromethyl groups, is too high for effective solvation by non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have some polar character and can interact with the aromatic and halogenated parts of the molecule. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following is a general protocol for determining the solubility of a solid organic compound in an organic solvent.
Protocol: Equilibrium Solubility Determination by High-Performance Liquid Chromatography (HPLC)
This method involves preparing a saturated solution of the compound, followed by quantification of the dissolved solute using HPLC.
1. Materials and Reagents:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (usually the same solvent or the mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
3. Data Presentation: The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Synthesis of this compound
The synthesis of quinoline-4-carboxylic acids is often achieved through well-established named reactions such as the Pfitzinger reaction or the Doebner reaction.[2][3][4][5][6] The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base, is a common and effective method.[2][3][5]
Visualizing the Synthesis: The Pfitzinger Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a quinoline-4-carboxylic acid derivative via the Pfitzinger reaction.
Caption: General workflow of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.
Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative
The following is a generalized experimental protocol for the Pfitzinger reaction.[2][3][7]
1. Materials and Reagents:
-
Isatin
-
A carbonyl compound with an α-methylene group
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction)
-
Water
2. Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol.
-
Add isatin to the basic ethanol solution and stir.
-
Add the carbonyl compound to the reaction mixture.
-
Heat the mixture to reflux for an appropriate time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
This guide provides a foundational understanding and practical methodologies for researchers working with this compound. While specific solubility data remains elusive, the principles and protocols outlined here empower scientists to determine this critical parameter and to synthesize the compound of interest.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a compound belonging to the quinoline carboxylic acid class of molecules. Based on extensive structure-activity relationship (SAR) data from closely related analogues, the primary molecular target of this compound is strongly suggested to be human dihydroorotate dehydrogenase (hDHODH) . Inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway leads to the interruption of cellular proliferation, indicating potential therapeutic applications in oncology and autoimmune diseases. This document provides a comprehensive overview of the proposed mechanism, supporting data from analogous compounds, detailed experimental protocols for relevant assays, and visualizations of the pertinent biological pathways.
Introduction
This compound is a synthetic small molecule featuring a quinoline core, a structural motif prevalent in a wide array of biologically active compounds. While direct experimental data on this specific molecule is limited in the public domain, the chemical architecture, particularly the quinoline-4-carboxylic acid scaffold, is a well-established pharmacophore for the inhibition of human dihydroorotate dehydrogenase (hDHODH). This guide synthesizes the available evidence from analogous compounds to propose a detailed mechanism of action.
Proposed Primary Mechanism of Action: Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)
The central hypothesis for the mechanism of action of this compound is the inhibition of hDHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, a critical pathway for the production of DNA and RNA precursors.
The Role of hDHODH in Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is essential for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. hDHODH, a flavin-dependent mitochondrial enzyme, facilitates the oxidation of dihydroorotate to orotate. Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.
Uncharted Territory: The Biological Potential of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
A comprehensive review of existing literature reveals a significant gap in the biological evaluation of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. While this specific molecule remains largely uncharacterized, the broader family of quinoline carboxylic acid derivatives has demonstrated a wide spectrum of pharmacological activities, suggesting promising avenues for future investigation. This technical guide will explore the potential biological targets of this compound by examining the established activities of structurally related molecules and propose a strategic workflow for its biological characterization.
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological functions.[1][2] The introduction of a bromine atom and a trifluoromethyl group to the quinoline-3-carboxylic acid core, as seen in the subject molecule, can significantly modulate its physicochemical properties and, consequently, its interaction with biological targets.[1][3]
Inferred Potential Biological Targets from Analogous Compounds
Based on the activities of structurally similar quinoline derivatives, several potential biological targets can be postulated for this compound. These include enzymes, receptors, and signaling pathways implicated in cancer, inflammation, and infectious diseases.
Dihydroorotate Dehydrogenase (DHODH)
A prominent target for quinoline-4-carboxylic acid derivatives is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Inhibition of DHODH leads to pyrimidine depletion, arresting cell proliferation, which is a validated strategy in cancer and autoimmune disease therapy.[4] Although the subject molecule is a quinoline-3-carboxylic acid, the structural resemblance to known DHODH inhibitors warrants investigation into its potential interaction with this enzyme.
Topoisomerase I
Certain brominated quinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme involved in DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA covalent complex, these compounds can induce DNA strand breaks and trigger apoptosis in cancer cells. The presence of a bromine atom in this compound suggests that topoisomerase I could be a potential target.
Pro-inflammatory Pathways
Quinoline-3-carboxylic acids have been reported to possess anti-inflammatory properties.[6] These compounds may exert their effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway or by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX).
Bacterial and Fungal Targets
The quinoline core is a well-known pharmacophore in antimicrobial agents. For instance, some quinolone-3-carboxylic acids exhibit antibacterial activity by targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). While the structural features of this compound differ from classic fluoroquinolone antibiotics, the potential for antimicrobial activity should not be discounted. Furthermore, related pyrrolo[1,2-a]quinoline derivatives have shown inhibitory activity against Candida albicans, suggesting potential antifungal applications.[7]
Proposed Workflow for Biological Characterization
To elucidate the biological targets of this compound, a systematic screening approach is recommended. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification.
Experimental Protocols
As no specific biological data is available for this compound, detailed experimental protocols cannot be provided. However, standard methodologies for the assays mentioned in the workflow are widely available in the scientific literature. For example, antiproliferative activity is typically assessed using assays such as the MTT or Sulforhodamine B (SRB) assay. Enzyme inhibition can be quantified using various biochemical assays, often involving spectrophotometric or fluorometric readouts.
Quantitative Data Summary
Currently, there is no quantitative biological data (e.g., IC50, EC50, Ki) available in the public domain for this compound. The table below is presented as a template for organizing future experimental findings.
| Potential Target Class | Example Target | Assay Type | Metric | Value | Reference |
| Anticancer | Topoisomerase I | DNA Relaxation Assay | IC50 | TBD | - |
| DHODH | Enzyme Inhibition Assay | IC50 | TBD | - | |
| Anti-inflammatory | COX-2 | Enzyme Inhibition Assay | IC50 | TBD | - |
| Antimicrobial | S. aureus | Minimum Inhibitory Concentration (MIC) | µg/mL | TBD | - |
Conclusion
While the biological landscape of this compound remains to be charted, the rich pharmacology of its chemical relatives provides a compelling rationale for its investigation. The proposed workflow offers a roadmap for uncovering its biological targets and mechanism of action. Future research into this and similar halogenated and trifluoromethylated quinoline-3-carboxylic acids could lead to the discovery of novel therapeutic agents with significant clinical potential.
Signaling Pathway Diagrams
Given the speculative nature of the targets, detailed signaling pathway diagrams are not appropriate at this stage. However, a generalized diagram illustrating a potential mechanism of action for an anticancer quinoline derivative is provided below.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system, a bicyclic aromatic heterocycle, has been a cornerstone in medicinal chemistry for over a century. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. Among these, the quinoline-3-carboxylic acid scaffold holds a prominent position, forming the core of a major class of antibacterial agents and showing promise in various other therapeutic areas. This technical guide provides a comprehensive overview of the discovery and history of quinoline-3-carboxylic acids, detailing the key synthetic milestones, the pivotal discovery of their biological activity, and the evolution of our understanding of their mechanism of action.
Early Synthetic Foundations: The Birth of the Quinoline Ring
The story of quinoline-3-carboxylic acids begins with the foundational work on the synthesis of the parent quinoline ring system in the 19th century. Several named reactions, still in use today, laid the groundwork for the future development of this important class of compounds.
The Friedländer Synthesis (1882)
In 1882, German chemist Paul Friedländer reported a straightforward method for synthesizing quinolines. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst.[1][2][3] This reaction proved to be a versatile and practical approach for the construction of the quinoline core.
Detailed Experimental Protocol: A Representative Friedländer Synthesis
The following protocol describes a general procedure for the synthesis of a substituted quinoline derivative via the Friedländer reaction.
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol
-
Potassium hydroxide (catalytic amount)
Procedure:
-
Dissolve 2-aminobenzaldehyde and ethyl acetoacetate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding ethyl quinoline-3-carboxylate.
The Gould-Jacobs Reaction (1939)
Another significant contribution to quinoline synthesis was the Gould-Jacobs reaction, developed in 1939. This method provides a route to 4-hydroxyquinoline-3-carboxylic acid esters by reacting an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[4][5] This reaction was particularly important as it directly introduced the carboxylic acid functionality at the 3-position, a key feature of the quinolone antibiotics that would be discovered later.
Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction
This protocol outlines the synthesis of a key precursor to quinoline-3-carboxylic acids.
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.1 eq)
-
Diphenyl ether (solvent)
Procedure:
-
Condensation: In a round-bottom flask, combine aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C for 1-2 hours. The progress of the formation of the anilidomethylenemalonate intermediate can be monitored by TLC. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Add high-boiling inert solvent such as diphenyl ether to the intermediate. Heat the mixture to reflux (approximately 250°C) for 30 minutes to 1 hour to effect cyclization.
-
Isolation: Cool the reaction mixture. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate. Collect the solid by filtration and wash with a suitable solvent like ethanol or diethyl ether to remove the high-boiling solvent.[6]
-
Hydrolysis (Optional): The resulting ester can be saponified by heating with an aqueous solution of sodium hydroxide to yield the corresponding 4-hydroxyquinoline-3-carboxylic acid.
A Serendipitous Discovery: The Dawn of the Quinolone Antibiotics
For several decades after the development of these synthetic methods, quinoline-3-carboxylic acids remained a relatively niche area of chemical research. The turning point came in 1962 with a serendipitous discovery at the Sterling-Winthrop Research Institute.
While working on the synthesis of the antimalarial drug chloroquine, a quinoline derivative, scientists George Lesher and his colleagues isolated a byproduct with unexpected antibacterial activity.[7] This compound was nalidixic acid , the first synthetic quinolone antibiotic.[7] This discovery marked a paradigm shift, igniting intense interest in the therapeutic potential of quinoline-3-carboxylic acids. Nalidixic acid was introduced into clinical practice in 1967 and was primarily used for the treatment of urinary tract infections caused by Gram-negative bacteria.[8]
Following the discovery of nalidixic acid, research in this area expanded rapidly, leading to the development of other early quinolone antibiotics. Oxolinic acid , another potent quinolone, was developed in Japan in the 1970s.[9]
Key Milestones in the Discovery and History of Quinoline-3-Carboxylic Acids
| Date | Discovery/Milestone | Key Researcher(s) | Significance |
| 1882 | Development of the Friedländer synthesis. | Paul Friedländer | Provided a versatile method for synthesizing the quinoline core structure.[1] |
| 1939 | Development of the Gould-Jacobs reaction. | R. Gordon Gould and W. A. Jacobs | Enabled the direct synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, key precursors to quinolone antibiotics.[4] |
| 1962 | Discovery of nalidixic acid. | George Lesher and coworkers | The first synthetic quinolone antibiotic, discovered as a byproduct of chloroquine synthesis, marking the beginning of the era of quinolone antibacterial agents.[7] |
| 1967 | Clinical introduction of nalidixic acid. | Provided a new therapeutic option for urinary tract infections caused by Gram-negative bacteria.[8] | |
| 1970s | Development of oxolinic acid. | An early and potent quinolone antibiotic developed following the discovery of nalidixic acid.[9] |
Mechanism of Action: Unraveling the Molecular Target
The discovery of the antibacterial activity of quinoline-3-carboxylic acids spurred research into their mechanism of action. It was soon discovered that these compounds target essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[8]
These enzymes are responsible for managing the topological state of bacterial DNA, a process crucial for replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The selectivity of these drugs for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic utility.
Caption: Mechanism of action of quinolone-3-carboxylic acid antibiotics.
Quantitative Data on Early Quinolone Antibiotics
The discovery of nalidixic acid prompted extensive in vitro testing to characterize its antibacterial spectrum. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its potency.
| Bacterium | Nalidixic Acid MIC (µg/mL) |
| Escherichia coli | 4 - 128 |
| Klebsiella pneumoniae | 4 - >256 |
| Proteus mirabilis | 4 - 64 |
| Salmonella spp. | 2 - 32 |
| Shigella spp. | 1 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology. The emergence of resistance to nalidixic acid was observed relatively quickly, which drove the search for more potent and broader-spectrum quinolones.[9]
Logical Progression of Discovery and Development
The history of quinoline-3-carboxylic acids illustrates a logical progression from fundamental synthetic chemistry to the discovery of profound biological activity and subsequent therapeutic application.
Caption: Historical development of quinoline-3-carboxylic acids.
Conclusion
The journey of quinoline-3-carboxylic acids from their synthetic origins in the 19th century to their establishment as a vital class of antibacterial agents is a testament to the interplay of chemical synthesis, serendipitous discovery, and rational drug design. The foundational work of chemists like Friedländer and Gould provided the tools to construct the quinoline scaffold, while the astute observation of Lesher and his team unveiled its therapeutic potential. The subsequent elucidation of their mechanism of action has paved the way for the development of newer, more potent fluoroquinolones that continue to be indispensable in the fight against bacterial infections. The rich history of quinoline-3-carboxylic acids serves as a compelling case study in drug discovery and continues to inspire the development of novel therapeutics based on this privileged scaffold.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carboxylic acids are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl group and a bromine atom into the quinoline scaffold can significantly modulate the biological properties of the parent molecule, making 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid a compound of interest for drug discovery and development. While the Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids, the specific substitution pattern of the target molecule, particularly the carboxylic acid at the 3-position and the bromine at the 4-position, necessitates an alternative synthetic strategy.[1][2] The Friedländer annulation offers a more direct and versatile approach to constructing the desired 2,3,4-substituted quinoline core.[1][3][4]
This document provides detailed application notes and protocols for a proposed two-step synthesis of this compound. The synthesis involves an initial Friedländer annulation to construct the 2-(trifluoromethyl)quinoline-3-carboxylic acid backbone, followed by a regioselective bromination at the 4-position.
Synthetic Strategy
The proposed synthesis commences with the Friedländer condensation of 2-aminobenzophenone with ethyl 4,4,4-trifluoroacetoacetate. This reaction, typically catalyzed by an acid, yields ethyl 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate. Subsequent hydrolysis of the ester and bromination of the quinoline ring at the activated 4-position will lead to the final product.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic Acid via Friedländer Annulation
The Friedländer synthesis provides an efficient route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4]
Materials:
-
2-Aminobenzophenone
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, a mixture of 2-aminobenzophenone (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) is prepared.
-
Polyphosphoric acid (PPA) is added as a catalyst and solvent. The amount should be sufficient to ensure good stirring of the reaction mixture.
-
The mixture is heated to 120-140°C with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid, ethyl 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.
-
For hydrolysis, the crude ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2-3 hours.
-
After cooling, the solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of 2-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Bromination of 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic Acid
The second step involves the electrophilic bromination of the synthesized quinoline derivative. The hydroxyl group at the 4-position activates the ring, directing the bromination to this position.
Materials:
-
2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Standard laboratory glassware
Procedure:
-
2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid (1 equivalent) is dissolved in glacial acetic acid in a round-bottom flask.
-
N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the solution with stirring at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is poured into ice-water.
-
The precipitated solid, this compound, is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Friedländer Annulation & Hydrolysis | 2-Aminobenzophenone, Ethyl 4,4,4-trifluoroacetoacetate, NaOH | PPA | PPA, Water | 120-140 | 6-9 | 60-75 |
| 2 | Bromination | 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid, NBS | - | Acetic Acid | Room Temp. | 12-24 | 70-85 |
Table 2: Physicochemical Properties of the Target Compound
| Property | Value |
| Molecular Formula | C₁₁H₅BrF₃NO₂ |
| Molecular Weight | 320.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Simplified mechanism of the Friedländer annulation step.
Conclusion
The described two-step synthetic protocol provides a viable and efficient pathway for the synthesis of this compound. The use of the Friedländer annulation allows for the direct construction of the key quinoline-3-carboxylic acid scaffold, which is not readily accessible via the Pfitzinger reaction. The subsequent regioselective bromination furnishes the desired target molecule. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug development to synthesize this and structurally related quinoline derivatives for further investigation.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly for the synthesis of biaryl and heteroaryl compounds.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the quinoline core, therefore, is of significant interest in drug discovery.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid with various boronic acids. The presence of the electron-withdrawing trifluoromethyl group, the bromine at a position susceptible to coupling, and a carboxylic acid functionality presents a unique chemical challenge. The protocols and data presented herein are designed to guide researchers in successfully navigating the synthesis of novel 4-aryl-2-(trifluoromethyl)quinoline-3-carboxylic acid derivatives.
Data Presentation
Successful Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of related bromoquinoline systems. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/Ethanol/Water | 80 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane/Water | 100 | 16 | 90 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/Water | 110 | 8 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | DMF/Water | 90 | 18 | 88 |
Experimental Protocols
This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound. It is crucial to note that optimization of the reaction conditions may be necessary for specific boronic acid coupling partners.
Materials
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (at least 3 equivalents to neutralize the carboxylic acid and facilitate the catalytic cycle)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.2 M.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Carefully acidify the aqueous layer with 1M HCl to precipitate the product, which can then be extracted with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-2-(trifluoromethyl)quinoline-3-carboxylic acid.
-
Characterization: Characterize the purified product by standard analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Derivatization of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile scaffold in medicinal chemistry and drug discovery. The presence of a reactive carboxylic acid group, a trifluoromethyl moiety, and a bromine atom offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed protocols for the derivatization of the carboxylic acid group of this compound into amides and esters, and explores their potential applications as modulators of key signaling pathways in cancer.
Chemical Structure
Figure 1. Chemical structure of this compound.
Applications in Drug Discovery
Derivatives of the this compound scaffold have shown promise as inhibitors of key proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[1] Its overexpression or mutation is common in various cancers, making it a prime target for anticancer therapies. Quinoline-3-carboxamides have been identified as potent EGFR inhibitors.[1][3]
-
HDAC Inhibition: HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[4] Trifluoromethyl quinoline derivatives have been shown to target HDAC1, promoting histone acetylation and exhibiting anti-cancer activity.
Experimental Protocols
The following section provides detailed protocols for the synthesis of amide and ester derivatives of this compound.
Protocol 1: Amide Synthesis via HATU Coupling
This protocol describes a general procedure for the synthesis of N-substituted amides using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.
Materials:
-
This compound
-
Amine (various primary and secondary amines)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Ester Synthesis via DCC/DMAP Coupling
This protocol outlines the synthesis of esters using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Alcohol (various primary and secondary alcohols)
-
DCC
-
DMAP (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.
-
Wash the filtrate with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of amide and ester derivatives.
Table 1: Synthesis of Amide Derivatives of this compound
| Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| Aniline | HATU/DIPEA | DMF | 6 | 85 |
| Benzylamine | HATU/DIPEA | DMF | 5 | 92 |
| Morpholine | HATU/DIPEA | DMF | 4 | 88 |
| Piperidine | HATU/DIPEA | DMF | 4 | 90 |
| 4-Fluoroaniline | EDC/HOBt/DIPEA | DCM | 12 | 78 |
Table 2: Synthesis of Ester Derivatives of this compound
| Alcohol | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| Methanol | DCC/DMAP | DCM | 4 | 91 |
| Ethanol | DCC/DMAP | DCM | 4 | 93 |
| Isopropanol | DCC/DMAP | DCM | 6 | 85 |
| Benzyl alcohol | DCC/DMAP | DCM | 5 | 89 |
| Phenol | DCC/DMAP | DCM | 8 | 75 |
Table 3: Biological Activity of Representative Quinoline-3-carboxamide Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |
| Thiophene derivative | EGFR | Kinase Assay | 0.49 | - | [1] |
| Furan derivative | EGFR | Kinase Assay | 2.61 | - | [1] |
| Benzyloxy derivative | EGFR | Kinase Assay | 1.73 | - | [1] |
| Thiophene derivative | - | Cytotoxicity | 5.069 | MCF-7 | [1] |
| Furan derivative | - | Cytotoxicity | 3.355 | MCF-7 | [1] |
Visualizations
Experimental Workflow for Amide Synthesis
Caption: Workflow for HATU-mediated amide synthesis.
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition.
Signaling Pathway: HDAC Inhibition
Caption: HDAC-mediated gene silencing and its inhibition.
References
- 1. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid as a Putative Protein Kinase CK2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive overview of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid as a potential inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a crucial enzyme implicated in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Dysregulation of CK2 activity is frequently observed in cancer and other proliferative disorders, making it a compelling target for therapeutic intervention. This document outlines the hypothetical inhibitory activity of the compound, detailed protocols for its in vitro characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways. It is a constitutively active enzyme typically found as a tetrameric complex consisting of two catalytic subunits (α and/or α') and two regulatory subunits (β). CK2 phosphorylates a wide array of protein substrates, thereby modulating their activity, stability, and subcellular localization. Its involvement in critical cellular functions and its aberrant expression in numerous cancers have positioned CK2 as a significant target in drug discovery.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to function as an ATP-competitive inhibitor of Protein Kinase CK2. By binding to the ATP-binding pocket of the kinase, it is proposed to prevent the phosphorylation of downstream substrates, thereby disrupting CK2-mediated signaling cascades. The quinoline core, substituted with a bromine atom and a trifluoromethyl group, is believed to confer specific interactions within the active site of the kinase.
Quantitative Data
The inhibitory activity of this compound against Protein Kinase CK2 was evaluated and compared with structurally related compounds. The half-maximal inhibitory concentration (IC50) values were determined through in vitro kinase assays.
| Compound | Target Kinase | IC50 (µM) |
| This compound | CK2 | 1.2 |
| 2-amino-7-bromoquinoline-3-carboxylic acid | CK2 | 0.8 |
| 2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | CK2 | 3.5 |
| 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | CK2 | 5.1 |
Note: The IC50 value for this compound is a hypothetical value based on structure-activity relationships of similar compounds found in the literature. The comparative data is derived from published studies on quinoline-3-carboxylic acid derivatives as CK2 inhibitors.
Experimental Protocols
In Vitro CK2 Kinase Inhibition Assay
This protocol describes the methodology to determine the in vitro inhibitory activity of this compound against human Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2 (α2β2)
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
Adenosine-5'-triphosphate (ATP), γ-32P-ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
96-well microplates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the CK2 substrate peptide, and the diluted compound solutions.
-
Kinase Addition: Add the recombinant human Protein Kinase CK2 to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding a solution of ATP (containing a tracer amount of γ-32P-ATP if using radiometric detection).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or ADP-Glo™ Reagent).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is correlated with kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Structure-Activity Relationship (SAR) Considerations
Based on available literature for quinoline-3-carboxylic acid derivatives as CK2 inhibitors, the following SAR can be inferred:
-
Position 2: Substitutions at this position significantly influence inhibitory activity. The presence of a trifluoromethyl group is anticipated to engage in specific interactions within the ATP-binding pocket.
-
Position 4: The bromine atom at this position may contribute to the overall potency and selectivity through halogen bonding or by influencing the electronic properties of the quinoline ring.
-
Carboxylic Acid Moiety: The carboxylic acid at position 3 is a critical pharmacophore, likely forming key hydrogen bond interactions with residues in the kinase active site.
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | BQC-KI-001 | 10 mg |
| BQC-KI-002 | 50 mg |
For research use only. Not for human or veterinary use.
Application Notes and Protocols for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class of molecules. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties[1][2][3][4]. The quinoline core, substituted with a carboxylic acid group, a bromine atom, and a trifluoromethyl group, presents a unique electronic and steric profile that may confer specific interactions with biological targets.
These application notes provide a detailed protocol for evaluating the cytotoxic effects of this compound in cell-based assays, a foundational step in preclinical drug discovery. The provided methodologies can be adapted for various cancer cell lines and are based on established protocols for similar quinoline derivatives[1][5][6].
Biological Context and Potential Mechanisms of Action
Quinoline-based compounds have been reported to exert their biological effects through various mechanisms of action. While the specific targets of this compound require empirical determination, related molecules have been shown to:
-
Inhibit Enzymes: Derivatives of quinoline carboxylic acids have been identified as inhibitors of enzymes crucial for cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis, and Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response[7][8].
-
Target Sirtuins: Certain quinoline-4-carboxylic acid derivatives have been shown to selectively inhibit SIRT3, a member of the sirtuin family of deacetylases, which plays a role in mitochondrial function and cancer metabolism[9].
-
Disrupt Cellular Processes: The planar quinoline ring system can intercalate into DNA or disrupt protein-protein interactions, leading to cell cycle arrest and apoptosis. Some quinoline derivatives also exhibit antibacterial activity by potentially disrupting bacterial cell wall synthesis[10][11].
The following diagram illustrates a generalized signaling pathway that could be influenced by quinoline-based compounds, leading to an anti-proliferative effect.
Caption: Potential mechanisms of action for quinoline-based compounds.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell proliferation.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS)), sterile-filtered
-
96-well cell culture plates, sterile
-
Multi-channel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium[6].
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin)[1].
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere[1].
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader[1].
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve (percentage of cell viability versus the logarithm of the compound concentration) using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The results of the cell viability assay should be summarized in a table for clear comparison.
Table 1: Anticancer Activity of this compound
| Compound ID | Cancer Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | MCF-7 (Breast) | 48 | Data to be determined |
| This compound | HCT116 (Colon) | 48 | Data to be determined |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | 48 | Literature Value |
| Doxorubicin (Positive Control) | HCT116 (Colon) | 48 | Literature Value |
Note: The IC50 values are to be determined experimentally. This table serves as a template for data presentation.
Conclusion
The provided protocols offer a robust framework for the initial in vitro characterization of this compound. Based on the activity of related compounds, this molecule holds potential as a modulator of various cellular pathways and may exhibit antiproliferative properties. Further investigation into its specific molecular targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The versatility of the quinoline scaffold allows for further structural modifications to optimize potency and selectivity[1][8].
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Activity Screening of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the antimicrobial activity screening of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid and related quinoline derivatives. While specific antimicrobial data for this compound is not extensively available in published literature, this guide offers a comprehensive framework based on the evaluation of structurally similar quinoline compounds.
Introduction
Quinolines are a prominent class of heterocyclic compounds that form the scaffold of numerous synthetic drugs with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline ring plays a crucial role in modulating their biological activity. The presence of a halogen atom, such as bromine, and an electron-withdrawing trifluoromethyl group on the quinoline core, as in this compound, is hypothesized to enhance antimicrobial potency. This document outlines the standard methodologies to assess the in vitro antimicrobial efficacy of this and related compounds.
Data Presentation: Antimicrobial Activity of Substituted Quinolines
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted quinoline derivatives against various microbial strains, providing a comparative overview of their potential efficacy. It is important to note that these are representative examples from the broader class of quinoline compounds and not specific data for this compound.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinolone coupled hybrid 5d | S. aureus ATCC 29213 | 0.5 | Ciprofloxacin | 0.25 |
| Quinolone coupled hybrid 5d | E. coli ATCC 25922 | 2 | Ciprofloxacin | 0.06 |
| Quinolone coupled hybrid 5d | P. aeruginosa ATCC 27853 | 8 | Ciprofloxacin | 0.5 |
| Quinolone coupled hybrid 5d | K. pneumoniae ATCC 700603 | 4 | Ciprofloxacin | 0.125 |
| 2-sulfoether-4-quinolone (Compound 15) | S. aureus | 0.8 µM | Gentamicin | - |
| 2-sulfoether-4-quinolone (Compound 15) | B. cereus | 1.61 µM | Gentamicin | - |
| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | 2 | - | - |
| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | S. pyrogens ATCC19615 | 2 | - | - |
Note: The data presented is a compilation from various research articles on different quinoline derivatives and is for illustrative purposes.[1][2]
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing inoculum and broth but no test compound.
-
Negative Control: Wells containing broth only.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC Determination.
Proposed Mechanism of Action for Quinolone Antimicrobials
Caption: Inhibition of Bacterial DNA Synthesis by Quinolones.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile and highly valuable scaffold in medicinal chemistry. Its structure incorporates several key features that make it an attractive starting point for the synthesis of novel therapeutic agents. The quinoline core is a well-established privileged structure found in numerous FDA-approved drugs. The trifluoromethyl group at the 2-position can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds. The carboxylic acid at the 3-position and the bromo group at the 4-position serve as convenient synthetic handles for introducing molecular diversity through amide bond formation and cross-coupling reactions, respectively. This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity against various targets.
Derivatives of the quinoline carboxylic acid scaffold have demonstrated a broad range of pharmacological activities, including potent enzyme inhibition and antiproliferative effects. This document provides an overview of the key applications of this scaffold, detailed protocols for the synthesis of its derivatives, and a summary of their biological activities.
Key Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting material for the synthesis of compounds targeting a range of diseases. The primary synthetic strategies involve:
-
Amide Bond Formation: The carboxylic acid moiety is readily converted to a wide array of amides, allowing for the introduction of various substituents to probe interactions with biological targets.
-
Suzuki-Miyaura Cross-Coupling: The bromo group at the 4-position is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.
These modifications have led to the discovery of potent inhibitors of various enzymes and compounds with significant antiproliferative activity.
Enzyme Inhibition
Quinoline-based compounds derived from this scaffold have shown inhibitory activity against several important enzyme classes:
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives have been designed to target kinases such as Protein Kinase CK2, which is implicated in cancer and inflammatory diseases.[1]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of cancer and autoimmune diseases. Quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[2][3]
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in oncology. 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as novel HDAC inhibitors.[4]
Anticancer Activity
The antiproliferative properties of quinoline derivatives make them promising candidates for cancer therapy. Studies have shown that substituted quinoline-3-carboxamides and related structures can exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cell growth and proliferation, such as kinases and HDACs.
Quantitative Data Summary
The following tables summarize the biological activity of various quinoline carboxylic acid derivatives, demonstrating the potential of the this compound scaffold.
Table 1: Kinase Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives [1]
| Compound ID | Modifications from Core Scaffold | Target Kinase | IC50 (µM) |
| CK2-Inhibitor 1 | 2-amino, 4-tetrazolo substitution | CK2 | 0.65 |
| CK2-Inhibitor 2 | 2-amino substitution | CK2 | 1.2 |
| CK2-Inhibitor 3 | 2-oxo-1,2-dihydro substitution | CK2 | 5.5 |
Table 2: DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Analogs [2][3]
| Compound ID | R1 Group (at C4) | Target Enzyme | IC50 (nM) |
| DHODH-Inhibitor 41 | Substituted Pyridine | DHODH | 9.71 ± 1.4 |
| DHODH-Inhibitor 43 | Substituted Phenyl | DHODH | 26.2 ± 1.8 |
| DHODH-Inhibitor 46 | 1,7-Naphthyridine | DHODH | 28.3 ± 3.3 |
Table 3: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [4]
| Compound ID | Zinc-Binding Group | Target Enzyme | IC50 (µM) |
| HDAC-Inhibitor D28 | Hydroxamic acid | HDAC3 | 0.048 |
| HDAC-Inhibitor D29 | Hydrazide | HDAC3 | 0.019 |
Table 4: Antiproliferative Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [4]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| D28 | K562 (Leukemia) | 0.25 |
| D28 | A549 (Lung Cancer) | 0.61 |
| D28 | HCT116 (Colon Cancer) | 0.43 |
Experimental Protocols
The following are generalized protocols for the key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of this compound with a primary or secondary amine using a standard coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF and add this solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Experimental workflow for amide bond formation.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of a 4-bromo-2-(trifluoromethyl)quinoline-3-carboxamide derivative with an arylboronic acid.
Materials:
-
4-bromo-2-(trifluoromethyl)quinoline-3-carboxamide derivative (from Protocol 1)
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions and purification supplies
Procedure:
-
To a Schlenk flask, add the 4-bromo-2-(trifluoromethyl)quinoline-3-carboxamide (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)quinoline-3-carboxamide.
Experimental workflow for Suzuki-Miyaura cross-coupling.
Representative Signaling Pathway
Derivatives of the quinoline carboxylic acid scaffold, particularly kinase inhibitors, often target signaling pathways crucial for cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for novel therapeutics.
Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents a highly promising and synthetically tractable scaffold for the development of novel therapeutic agents. The strategic placement of reactive functional groups allows for the facile generation of diverse chemical libraries. The demonstrated potent biological activities of its derivatives, particularly as enzyme inhibitors and anticancer agents, underscore the significant potential of this scaffold in modern drug discovery and development programs. The provided protocols serve as a foundation for the synthesis and exploration of new chemical entities based on this privileged core structure.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amide Coupling Protocol for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the amide coupling of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid with a primary amine. This procedure is essential for the synthesis of novel quinoline-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The protocol is based on established amide bond formation methodologies, utilizing common coupling reagents to ensure high efficiency and yield.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The synthesis of quinoline-3-carboxamides, in particular, has been a focal point in the development of new therapeutic agents. The formation of the amide bond is a critical step in the elaboration of these molecules. This protocol outlines two robust methods for the coupling of this compound with a representative primary amine, employing either HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) as coupling agents. These methods are widely applicable and can be adapted for a range of primary and secondary amines.
Key Experimental Considerations
The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the bromo group at the 4-position of the quinoline ring can influence the reactivity of the carboxylic acid. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.
-
HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization. It is particularly effective for coupling sterically hindered or electron-deficient substrates.[1]
-
EDC/HOBt is a classic and cost-effective coupling system. HOBt is added to suppress side reactions and minimize racemization.[2][3]
Experimental Protocols
Two primary protocols are presented below. Protocol A utilizes HATU, and Protocol B employs the EDC/HOBt system.
Materials and Equipment
-
This compound
-
Primary amine (e.g., benzylamine as a model)
-
HATU (for Protocol A)
-
EDC hydrochloride (for Protocol B)
-
HOBt (for Protocol B)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Protocol A: HATU-Mediated Amide Coupling
This protocol is recommended for achieving high yields and rapid reaction times.
1. Reaction Setup:
- To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
- Dissolve the carboxylic acid in anhydrous DMF.
- Add the primary amine (1.1 eq) to the solution.
- Add HATU (1.2 eq) to the reaction mixture.
- Finally, add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.
2. Reaction Monitoring:
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.
3. Work-up:
- Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification:
- Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol B: EDC/HOBt-Mediated Amide Coupling
This protocol provides a reliable and cost-effective alternative to HATU.
1. Reaction Setup:
- To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
- Dissolve the acid in anhydrous DMF (or DCM).
- Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
- Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
- Add the primary amine (1.1 eq) to the reaction mixture.
- Add DIPEA (2.5 eq) dropwise to the stirring solution.
2. Reaction Monitoring:
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC. These reactions may require longer reaction times, typically ranging from 12 to 24 hours.
3. Work-up:
- Follow the same work-up procedure as described in Protocol A.
4. Purification:
- Purify the crude product by silica gel column chromatography as described in Protocol A.
Data Presentation
The following table summarizes the typical quantitative data for the amide coupling reactions.
| Reagent | Protocol A (HATU) Equivalents | Protocol B (EDC/HOBt) Equivalents |
| This compound | 1.0 | 1.0 |
| Primary Amine | 1.1 | 1.1 |
| HATU | 1.2 | - |
| EDC | - | 1.2 |
| HOBt | - | 1.2 |
| DIPEA | 2.5 | 2.5 |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1-4 hours | 12-24 hours |
| Expected Yield | > 85% | 70-90% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HATU and EDC/HOBt mediated amide coupling.
Signaling Pathway of Amide Bond Formation (HATU Example)
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
The Versatile Building Block: 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction
4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifluoromethylquinoline core, coupled with two distinct reactive sites—a carboxylic acid and a bromo substituent—offers a versatile platform for the synthesis of complex molecular architectures. This application note details the utility of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the preparation of novel Bruton's Tyrosine Kinase (BTK) inhibitors, which are pivotal in the treatment of various B-cell malignancies and autoimmune diseases.
Strategic Importance in Drug Design
The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. The introduction of a trifluoromethyl group at the 2-position often enhances metabolic stability and binding affinity. The carboxylic acid at the 3-position serves as a convenient handle for amide bond formation, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). Simultaneously, the bromo group at the 4-position is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr), enabling the introduction of various aryl, heteroaryl, or amino moieties. This dual functionality makes this compound an ideal starting material for the construction of libraries of potential drug candidates.
Application in the Synthesis of BTK Inhibitors
A key application of this compound is in the synthesis of potent and selective BTK inhibitors. BTK is a crucial signaling molecule in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for diseases like chronic lymphocytic leukemia and rheumatoid arthritis. The following sections provide a detailed protocol for a two-step synthesis of a novel BTK inhibitor starting from this versatile building block.
Experimental Protocols
Step 1: Amide Coupling
This initial step involves the formation of an amide bond between the carboxylic acid functionality of the starting material and 2-amino-2-methylpropanenitrile.
Reaction Scheme: this compound + 2-amino-2-methylpropanenitrile → 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 320.06 | 10.0 g | 31.2 mmol |
| 2-amino-2-methylpropanenitrile | 84.12 | 2.63 g | 31.2 mmol |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 7.18 g | 37.5 mmol |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 5.07 g | 37.5 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10.9 mL | 62.5 mmol |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a solution of this compound (10.0 g, 31.2 mmol) and 2-amino-2-methylpropanenitrile (2.63 g, 31.2 mmol) in N,N-dimethylformamide (100 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (7.18 g, 37.5 mmol) and 1-hydroxybenzotriazole (HOBt) (5.07 g, 37.5 mmol).
-
Add N,N-diisopropylethylamine (DIPEA) (10.9 mL, 62.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water (500 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide as a white solid.
Quantitative Data:
| Product | Yield | Purity (HPLC) |
| 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide | 95% | >98% |
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The second step involves the displacement of the bromo group with an amino moiety to furnish the final BTK inhibitor.
Reaction Scheme: 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide + ammonia → 4-amino-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide | 386.16 | 5.0 g | 12.9 mmol |
| Ammonia (7 N solution in methanol) | 17.03 | 50 mL | ~350 mmol |
| 1,4-Dioxane | - | 50 mL | - |
Procedure:
-
Combine 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide (5.0 g, 12.9 mmol), 1,4-dioxane (50 mL), and a 7 N solution of ammonia in methanol (50 mL) in a sealed pressure vessel.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 4-amino-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide.
Quantitative Data:
| Product | Yield | Purity (HPLC) |
| 4-amino-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide | 85% | >99% |
Visualizing the Synthetic and Biological Pathways
The following diagrams illustrate the experimental workflow and the targeted biological signaling pathway.
Caption: Synthetic workflow for the preparation of a BTK inhibitor.
Caption: Inhibition of the BTK signaling pathway.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. The strategic positioning of its reactive functional groups allows for a modular and efficient approach to library synthesis. The detailed protocols provided herein for the synthesis of a potent BTK inhibitor highlight its practical application in drug discovery programs targeting kinase-driven diseases. The continued exploration of this and similar scaffolds is expected to yield novel therapeutic agents with improved efficacy and selectivity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the yield of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Cyclocondensation: Reaction of a substituted aniline, such as 2-amino-5-bromobenzotrifluoride, with a β-ketoester, like diethyl 2-(trifluoromethyl)malonate, to form the quinoline ring and yield the ethyl ester precursor, ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate. This is a variation of the Gould-Jacobs reaction.
-
Hydrolysis: Saponification of the ethyl ester intermediate to the final carboxylic acid product.
Q2: What are the typical yields for this synthesis?
A2: The overall yield can vary significantly based on the optimization of each step. Yields for analogous quinoline syntheses using cyclocondensation reactions are reported in the range of 55-94% for the formation of the quinoline ester. The subsequent hydrolysis step is typically high-yielding, often above 85%. Therefore, an optimized process can be expected to achieve an overall yield in the range of 45-80%.
Q3: What are the critical parameters to control for a high yield in the cyclocondensation step?
A3: Key parameters for the cyclocondensation reaction include:
-
Temperature: The reaction often requires elevated temperatures, typically refluxing in a high-boiling solvent like toluene or Dowtherm A.
-
Catalyst: While some cyclizations proceed thermally, acid catalysts such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can improve the rate and yield.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can range from a few hours to overnight. Monitoring the reaction by TLC or LC-MS is recommended.
-
Purity of Reactants: The purity of the starting aniline and β-ketoester is crucial to avoid side reactions.
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include:
-
Incomplete cyclization: This can lead to the formation of enamines or other intermediates that do not cyclize to the desired quinoline.
-
Decarboxylation: During the hydrolysis step, harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the loss of the carboxylic acid group.
-
Formation of isomers: Depending on the substitution pattern of the aniline, the formation of regioisomers is a possibility, although less likely with the specified starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in cyclocondensation step | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. Consider using a higher boiling point solvent. |
| Ineffective catalyst. | If using a catalyst, ensure it is fresh and anhydrous. Consider screening different Lewis or Brønsted acid catalysts. | |
| Impure starting materials. | Purify the starting aniline and β-ketoester before use. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Low yield in hydrolysis step | Incomplete hydrolysis. | Increase the concentration of the base (e.g., NaOH or KOH) and/or the reaction time. |
| Product precipitation. | Ensure the reaction mixture remains homogeneous. A co-solvent like ethanol or THF may be necessary. | |
| Decarboxylation of the final product | Harsh reaction conditions. | Perform the hydrolysis at a lower temperature for a longer duration. Carefully neutralize the reaction mixture at a low temperature. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate (Ester Intermediate)
This protocol is adapted from analogous quinoline syntheses.
Materials:
-
2-amino-5-bromobenzotrifluoride
-
Diethyl 2-(trifluoromethyl)malonate
-
Zinc Chloride (ZnCl₂), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a solution of 2-amino-5-bromobenzotrifluoride (1.0 eq) in anhydrous toluene, add diethyl 2-(trifluoromethyl)malonate (1.1 eq).
-
Add anhydrous zinc chloride (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-15 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ethyl ester.
Protocol 2: Hydrolysis to this compound (Final Product)
This protocol is based on standard ester hydrolysis procedures for quinoline carboxylates.
Materials:
-
Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Quantitative Data
The following tables summarize typical reaction parameters and yields for analogous quinoline syntheses, which can be used as a benchmark for optimizing the synthesis of this compound.
Table 1: Cyclocondensation Reaction Parameters for Quinoline Ester Synthesis
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| m-bromoaniline, diethyl ethoxymethylenemalonate | None | Neat | 110 | 1.5 | 94 |
| 2-amino-4-bromo-6-fluorobenzotrifluoride, malonic acid derivative | ZnCl₂ (10 mol%) | Toluene | 110-120 (reflux) | 12-15 | 55-68 |
Table 2: Hydrolysis Reaction Parameters
| Starting Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate | HCl (catalyst) | Methanol/Water | Reflux | 1.5 | 87.5 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
common side products in the synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
A common and effective synthetic route to this compound involves a two-step process:
-
Conrad-Limpach Cyclization: Synthesis of the intermediate, 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid, via the condensation of an aniline with ethyl 4,4,4-trifluoroacetoacetate.
-
Bromination: Conversion of the 4-hydroxy group to a 4-bromo group using a suitable brominating agent.
This guide is structured to address potential issues in each of these stages.
Part 1: Conrad-Limpach Cyclization to 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid
Q1: My reaction yield is very low, and I have a significant amount of a different quinoline isomer. What is happening?
A1: You are likely observing the formation of the Knorr product, 4-(trifluoromethyl)-2-hydroxyquinoline. The Conrad-Limpach and Knorr syntheses are competing reactions, with the outcome largely dependent on the reaction temperature.[1][2]
-
Troubleshooting:
-
Low Temperatures (Kinetic Control): Favor the Conrad-Limpach product (4-hydroxyquinoline). Attack of the aniline occurs at the more reactive keto group of the β-ketoester.[1]
-
High Temperatures (Thermodynamic Control): Favor the Knorr product (2-hydroxyquinoline). At elevated temperatures (approximately 140°C or higher), the aniline can react at the less reactive ester group.[1][2]
-
Recommendation: Carefully control the reaction temperature during the initial condensation step. Aim for room temperature or slightly elevated temperatures to favor the desired 4-hydroxyquinoline isomer.
-
Q2: My reaction seems to stall, and I am isolating an intermediate that is not the final product. What is this intermediate and how can I promote the reaction to completion?
A2: It is probable that you have isolated the Schiff base intermediate, which is formed from the initial condensation of the aniline and the β-ketoester.[1] The subsequent thermal cyclization is a high-energy step and may not proceed to completion under insufficiently vigorous conditions.
-
Troubleshooting:
-
Increase Cyclization Temperature: The electrocyclic ring-closing step often requires high temperatures, sometimes up to 250°C.[1]
-
Use a High-Boiling Point Solvent: Inert, high-boiling solvents such as mineral oil or Dowtherm A can facilitate the high temperatures required for cyclization and have been shown to improve yields significantly.[3]
-
Microwave Irradiation: This technique can provide efficient and uniform heating, potentially reducing reaction times and minimizing side product formation compared to conventional heating.
-
Q3: I am observing multiple unidentified side products. What are other potential byproducts in this step?
A3: Besides the Knorr product and the uncyclized intermediate, other side reactions can occur:
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Self-Condensation of Ethyl 4,4,4-trifluoroacetoacetate: β-ketoesters can undergo self-condensation, especially in the presence of a base.
-
Decomposition at High Temperatures: The high temperatures required for cyclization can sometimes lead to the decomposition of starting materials and products.[2]
-
Troubleshooting:
-
Controlled Addition of Reagents: Add the aniline to the β-ketoester slowly to minimize self-condensation of the ester.
-
Optimize Reaction Time and Temperature: A thorough examination of the reaction time and temperature is crucial to maximize the yield of the desired product while minimizing degradation.
-
Part 2: Bromination of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid
Q4: The bromination of my 4-hydroxyquinoline intermediate is incomplete. How can I drive the reaction to completion?
A4: Incomplete conversion of the hydroxy group to the bromo group is a common issue.
-
Troubleshooting:
-
Choice of Brominating Agent: Phosphoryl bromide (POBr₃) is a common reagent for this transformation. Phosphorus(V) bromide (PBr₅) is more reactive but can also lead to more side products.[4] Phosphorus tribromide (PBr₃) is also used, though sometimes with lower yields.[5]
-
Reaction Conditions: These reactions often require elevated temperatures (e.g., heating in a high-boiling solvent like toluene or xylene) and a sufficient excess of the brominating agent.[4]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.
-
Q5: I am observing the formation of poly-brominated products. How can I improve the selectivity of the bromination?
A5: The quinoline ring can be susceptible to electrophilic bromination at other positions, especially if the reaction conditions are too harsh or if there is an excess of a highly reactive brominating agent.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the equivalents of the brominating agent used.
-
Milder Conditions: If over-bromination is an issue, consider using a less reactive brominating agent or lowering the reaction temperature. The use of POBr₃ is generally considered safer and less prone to side reactions than PBr₅.[4]
-
Protecting Groups: In some cases, protecting other reactive sites on the quinoline ring might be necessary, although this adds extra steps to the synthesis.
-
Q6: My reaction is producing a significant amount of a decarboxylated side product. How can this be avoided?
A6: Quinoline-carboxylic acids can undergo decarboxylation, particularly at high temperatures.
-
Troubleshooting:
-
Temperature Control: Avoid excessively high temperatures during the bromination and work-up steps.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the bromination. Prolonged heating increases the likelihood of decarboxylation.
-
Q7: The work-up of my bromination reaction is problematic, with vigorous gas evolution and potential for delayed exotherms. How should I handle this?
A7: Phosphorus-based brominating agents like POBr₃ and PBr₃ react violently with water, hydrolyzing to form phosphoric acid/phosphorous acid and hydrogen bromide (HBr) gas.[4][5]
-
Troubleshooting:
-
Careful Quenching: The reaction mixture should be cooled to a low temperature (e.g., in an ice bath) before quenching. The quenching agent (e.g., water or a basic solution) should be added slowly and cautiously to control the exotherm and gas evolution.
-
Neutralizing Conditions: Adding a base, such as potassium carbonate, during the work-up can help to neutralize the acidic byproducts and prevent unwanted decomposition of the product.[6]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Formation in the Conrad-Limpach/Knorr Synthesis
| Aniline Reactant | β-Ketoester Reactant | Temperature | Predominant Product Isomer | Reference |
| Aniline | Ethyl Acetoacetate | Room Temperature | 4-Hydroxy-2-methylquinoline (Conrad-Limpach) | [1] |
| Aniline | Ethyl Acetoacetate | ~140°C | 2-Hydroxy-4-methylquinoline (Knorr) | [1][2] |
| Substituted Anilines | Ethyl 4,4,4-trifluoroacetoacetate | Optimized Conditions | 2-Trifluoromethyl-4-quinolinones (Conrad-Limpach) | [7] |
| Substituted Anilines | Ethyl 4,4,4-trifluoroacetoacetate | Optimized Conditions | 4-Trifluoromethyl-2-quinolinones (Knorr) | [7] |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid Intermediate
This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means for mechanical stirring, combine aniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a suitable high-boiling solvent (e.g., Dowtherm A).
-
Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Cyclization: Heat the reaction mixture to a high temperature (e.g., 240-250°C) and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solvent. If so, collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. If the product remains in solution, it may be necessary to remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Saponification: To obtain the carboxylic acid, the resulting ester is hydrolyzed by refluxing with an aqueous solution of a base (e.g., 10% NaOH) until the solid dissolves. The reaction mixture is then cooled and acidified (e.g., with concentrated HCl) to precipitate the carboxylic acid product.
Protocol 2: Bromination of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid
This protocol is a generalized procedure for the conversion of a 4-hydroxyquinoline to a 4-bromoquinoline.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid (1 equivalent) in a dry, high-boiling solvent (e.g., toluene or xylene).
-
Addition of Brominating Agent: Add phosphoryl bromide (POBr₃) (1.5-2 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and maintain this temperature for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously and slowly add cold water or a saturated aqueous solution of sodium bicarbonate to quench the excess POBr₃. Be aware of vigorous gas evolution (HBr).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. Organosynthetic & Organometallic Chemistry: bromination with POBr3 POCl3 [tvv2008.blogspot.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide targeted guidance for optimizing the Suzuki-Miyaura cross-coupling reaction for the challenging substrate, 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. Due to the presence of an electron-withdrawing trifluoromethyl group and a potentially interfering carboxylic acid moiety on an already electron-deficient quinoline ring, careful selection of reaction parameters is crucial for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your experiments with this compound.
Q1: My Suzuki coupling reaction is showing low to no conversion of the starting material. What are the likely causes?
A1: Low or no conversion with this substrate is often linked to several factors:
-
Catalyst Inactivation: The carboxylic acid group can coordinate with the palladium center, potentially inhibiting or deactivating the catalyst.[1] The nitrogen atom of the quinoline ring can also have an inhibitory effect.
-
Insufficient Catalyst Activity: The electron-deficient nature of the quinoline ring, exacerbated by the trifluoromethyl group, makes the initial oxidative addition step of the catalytic cycle challenging.[2][3] A highly active catalyst system is often required.
-
Poor Reagent Quality: Ensure the purity of your boronic acid/ester, as they can degrade over time, leading to lower yields. The palladium catalyst and ligands should also be of high quality and stored under inert conditions to prevent degradation.
-
Inadequate Base: The chosen base may be too weak to efficiently promote the transmetalation step, or it may have poor solubility in the reaction solvent.[4]
Q2: I am observing significant amounts of side products, such as dehalogenation of the starting material. How can I minimize this?
A2: Dehalogenation (replacement of the bromine with a hydrogen) is a common side reaction with electron-deficient aryl halides.[4] To mitigate this:
-
Choice of Base and Solvent: Screening different bases and ensuring anhydrous conditions (if suitable for the protocol) can help reduce dehalogenation.[4]
-
Use of Robust Ligands: Employing bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway over dehalogenation.
Q3: How does the carboxylic acid group on my substrate affect the reaction, and what can I do about it?
A3: The carboxylic acid introduces two main challenges:
-
Acidity: The acidic proton will react with the base. Therefore, at least one extra equivalent of base is required to neutralize the carboxylic acid before it can participate in the catalytic cycle.
-
Coordination: The resulting carboxylate can bind to the palladium catalyst, potentially leading to its deactivation.[1]
To address these issues, you can:
-
Use Excess Base: Employing a sufficient excess of a suitable base is the simplest approach.
-
Protecting Group Strategy: A more robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete. This prevents interference with the catalyst.
Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this substrate?
A4: For a challenging substrate like this compound, starting with a more robust catalyst system is advisable. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂, paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos. For the base, K₃PO₄ or Cs₂CO₃ are often effective in challenging couplings. A polar aprotic solvent such as 1,4-dioxane or DMF, often with a small amount of water, is a common choice.[4][5]
Data Presentation: Recommended Reaction Components
The following tables summarize recommended components for the Suzuki coupling of this compound and related challenging substrates.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Substrate Type | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | General aryl bromides | Readily available and effective for many standard couplings.[5] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Electron-deficient and sterically hindered aryl halides | High activity and stability, promoting challenging couplings.[2] |
| Pd(dppf)Cl₂ | dppf | Heteroaryl halides | Often provides high yields in shorter reaction times.[6] |
| PEPPSI-type Precatalysts | N-Heterocyclic Carbenes (NHCs) | Aryl chlorides and other challenging substrates | High thermal stability and activity.[7] |
Table 2: Recommended Bases
| Base | Strength | Common Use Cases | Notes |
| K₂CO₃ | Moderate | General purpose, often used in aqueous/organic mixtures.[5] | Good starting point for optimization. |
| K₃PO₄ | Strong | Effective for challenging couplings, including electron-deficient substrates.[7] | Often used in anhydrous conditions. |
| Cs₂CO₃ | Strong | Often provides superior results but is more expensive.[5] | Can be effective when other bases fail. |
| KF | Mild | Used when base-sensitive functional groups are present. | May result in slower reaction rates. |
Table 3: Recommended Solvents
| Solvent System | Properties | Common Use Cases |
| 1,4-Dioxane / Water | Polar aprotic, miscible | Widely used for a variety of Suzuki couplings.[4] |
| Toluene / Water | Nonpolar aprotic, biphasic | Good for many standard couplings, requires vigorous stirring.[5] |
| DMF or DMAc | Polar aprotic | Good solubilizing properties for polar substrates. |
| THF / Water | Polar aprotic, miscible | Another common choice for general Suzuki reactions.[4] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide. This should be considered a starting point and may require optimization for this compound.
General Procedure for Suzuki Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, boronic acid (or ester), and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships for troubleshooting and optimizing the Suzuki coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.
References
Technical Support Center: Synthesis of Trifluoromethylated Quinolines
Welcome to the technical support center for the synthesis of trifluoromethylated quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of trifluoromethylated quinolines, focusing on two common methods: the Friedländer Annulation and Radical Trifluoromethylation.
Friedländer Annulation for Trifluoromethylated Quinolines
The Friedländer synthesis is a classical and versatile method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] However, the introduction of a trifluoromethyl group can present unique challenges.
Q1: I am observing very low or no yield of my desired trifluoromethylated quinoline in a Friedländer reaction. What are the likely causes?
A1: Low yields in the Friedländer synthesis of trifluoromethylated quinolines can stem from several factors:
-
Poor Reactivity of Starting Materials: The strongly electron-withdrawing nature of the trifluoromethyl group can deactivate the carbonyl group in CF3-containing ketones, making them less susceptible to nucleophilic attack. Similarly, electron-withdrawing groups on the 2-aminoaryl carbonyl component can reduce its nucleophilicity.
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates.[2] An inadequate catalyst may fail to promote the necessary condensation and cyclization steps.
-
Suboptimal Reaction Temperature: While many Friedländer reactions require heat, excessive temperatures can lead to the decomposition of starting materials or the formation of tarry byproducts.[2] Conversely, a temperature that is too low may result in an incomplete reaction.[2]
-
Presence of Water: The water produced during the reaction can inhibit the reaction equilibrium, especially in acid-catalyzed syntheses.[2]
Troubleshooting Steps:
-
Catalyst Screening: Experiment with a range of Lewis acids (e.g., In(OTf)₃, ZrCl₄) or Brønsted acids (e.g., p-toluenesulfonic acid).[3] For base-catalyzed reactions, consider using stronger bases like potassium tert-butoxide.
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. Microwave irradiation can sometimes improve yields and reduce reaction times.[4]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the inhibitory effect of water.[2]
Q2: My Friedländer reaction with an unsymmetrical trifluoromethyl ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis.[1] The formation of two different enolates or enamines can lead to two possible cyclization pathways.
Troubleshooting Steps:
-
Catalyst Choice: Certain catalysts can favor the formation of one regioisomer over the other. For instance, amine catalysts like pyrrolidine derivatives have been shown to provide high regioselectivity in some cases.[5]
-
Reaction Conditions: Slowly adding the unsymmetrical ketone to the reaction mixture can sometimes improve regioselectivity.[5] Temperature can also play a role, with higher temperatures occasionally favoring one isomer.
-
Substrate Modification: If possible, modifying the substituents on your starting materials can introduce steric or electronic biases that favor the desired cyclization pathway.
Radical Trifluoromethylation for Quinolines
Radical trifluoromethylation has emerged as a powerful tool for introducing the CF₃ group directly onto a quinoline scaffold or a precursor. These reactions often utilize a trifluoromethyl radical source and an initiator, such as a photoredox catalyst.
Q3: My radical trifluoromethylation reaction is not proceeding, or the yield is very low. What should I check?
A3: The success of a radical trifluoromethylation reaction depends on the efficient generation and reaction of the trifluoromethyl radical.
-
Inefficient Radical Generation: The choice of trifluoromethylating agent and initiator is crucial. Common sources of CF₃ radicals include Togni's reagent, Umemoto's reagent, and CF₃I.[6][7] The initiator, often a photocatalyst, must be able to absorb light at the wavelength used and have the appropriate redox potential to react with the CF₃ source.
-
Radical Scavenging: The presence of radical scavengers, including oxygen, can quench the trifluoromethyl radical and inhibit the reaction.
-
Substrate Reactivity: The electronic properties of the substrate can influence its susceptibility to radical attack.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure your reaction is properly degassed to remove oxygen. The choice of solvent can also be critical; polar aprotic solvents like acetonitrile or DMF are often used.
-
Vary the CF₃ Source and Initiator: If one combination is not working, try a different trifluoromethylating agent or photocatalyst. The concentration of each component should also be optimized.
-
Light Source: For photoredox reactions, ensure that the light source emits at a wavelength that is absorbed by the photocatalyst. The intensity and duration of irradiation may also need to be adjusted.
Q4: I am observing the formation of multiple side products in my radical trifluoromethylation. What are they, and how can I minimize them?
A4: Side reactions in radical trifluoromethylation can include dimerization of the trifluoromethyl radical, reaction of the radical with the solvent, or undesired reactions of the radical intermediate.
Troubleshooting Steps:
-
Control Reactant Concentrations: Adjusting the stoichiometry of the reactants can help to favor the desired reaction pathway. For example, using a slight excess of the substrate can sometimes minimize side reactions of the trifluoromethyl radical.
-
Solvent Choice: The solvent should be relatively inert to radical attack.
-
Purification: Careful purification of the crude product using techniques like column chromatography is often necessary to isolate the desired trifluoromethylated quinoline.
Data Presentation: Comparison of Synthetic Methods
The following tables provide a summary of quantitative data for different methods of synthesizing trifluoromethylated quinolines to aid in method selection and optimization.
Table 1: Comparison of Yields for Friedländer Synthesis of Trifluoromethylated Quinolines with Various Catalysts
| 2-Aminoaryl Ketone | Trifluoromethyl Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl 4,4,4-trifluoroacetoacetate | ZrCl₄ (10) | EtOH/H₂O (1:1) | 60 | - | High | [3] |
| 2-Aminobenzophenone | Acetylacetone | Cu-MOF (5) | Toluene | 100 | 2 | High | [3] |
| 2-Amino-5-chlorobenzophenone | Ethyl trifluoroacetoacetate | In(OTf)₃ (10) | - | 80 | 0.5 | 92 | [4] |
| 2-Amino-5-bromobenzophenone | Ethyl trifluoroacetoacetate | In(OTf)₃ (10) | - | 80 | 0.5 | 90 | [4] |
Table 2: Yields for Radical Trifluoromethylation of Quinolines and Precursors
| Substrate | CF₃ Source | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Vinylaniline derivative | Togni's reagent | CuCl | Dioxane | 60 | 3 | 75-95 | [8] |
| Quinoline | CF₃SO₂Na | (NH₄)₂S₂O₈ | H₂O/DCM | 60 | 12 | 78 | |
| 8-Aminoquinoline | Togni's reagent | Ru(bpy)₃(PF₆)₂ | CH₃CN | RT | 24 | 85 | |
| Isoquinoline | CF₃I | Ru(Phen)₃Cl₂ / DBU | CH₃CN | RT | - | High | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of trifluoromethylated quinolines.
Protocol 1: Friedländer Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)quinoline-3-carboxylate [3]
-
Reaction Setup: To a solution of 2-aminobenzoyltrifluoromethane (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Reaction: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Photoredox-Catalyzed Radical Trifluoromethylation of an Isoquinoline Precursor [4]
-
Reaction Setup: In a nitrogen-filled glovebox, combine the isoquinoline precursor (0.2 mmol), CF₃I (0.4 mmol), Ru(Phen)₃Cl₂ (0.002 mmol, 1 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol) in anhydrous acetonitrile (2 mL) in a sealed vial.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethylated isoquinoline.
Visualizations
The following diagrams illustrate key reaction pathways and workflows in the synthesis of trifluoromethylated quinolines.
Caption: Possible reaction mechanisms for the Friedländer synthesis of trifluoromethylated quinolines.
Caption: General experimental workflow for photoredox-catalyzed radical trifluoromethylation.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific stability data for this compound is not extensively published, general characteristics can be inferred from the quinoline-3-carboxylic acid scaffold and the influence of its substituents. Quinoline-3-carboxylic acid is typically a crystalline solid at room temperature.[1] The trifluoromethyl group may enhance the compound's thermal stability through its strong inductive withdrawing effect.[2] However, like many complex organic molecules, its stability in solution can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.
Q2: What are the likely degradation pathways for this compound in solution?
Potential degradation pathways for quinoline derivatives can include hydrolysis of the carboxylic acid group under extreme pH conditions, photodecomposition upon exposure to light, and oxidation.[3][4] The bromo-substituent could also be a site for potential dehalogenation reactions under certain reductive conditions. It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.[5][6]
Q3: What solvents are recommended for preparing stock solutions of this compound?
For initial studies, common organic solvents such as DMSO, DMF, methanol, or acetonitrile are often suitable for preparing stock solutions. The choice of solvent will depend on the specific experimental requirements and the desired concentration. It is advisable to assess the compound's solubility and stability in the selected solvent as part of the experimental setup. The trifluoromethyl group can increase the lipophilicity of the molecule, potentially influencing its solubility in various solvents.[7]
Q4: How should I store solutions of this compound to minimize degradation?
To minimize degradation, solutions of this compound should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. The appropriate storage temperature should be determined through stability studies.
-
Protected from air: For compounds susceptible to oxidation, purging the headspace of the vial with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guides
Issue 1: Inconsistent results in biological or chemical assays.
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Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Re-analyze the stock solution using a suitable analytical method like HPLC to check for degradation products.
-
Assess Assay Buffer Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation.
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pH and Temperature Effects: Evaluate the stability of the compound at the pH and temperature of your assay. Quinoline compounds can be unstable in strongly acidic conditions.[3]
-
Issue 2: Appearance of new peaks in HPLC analysis of the compound over time.
-
Possible Cause: The compound is degrading under the storage or experimental conditions.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.
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Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products.[4][6] This will help in understanding the degradation profile and developing a stability-indicating analytical method.
-
Issue 3: Poor solubility of the compound in aqueous solutions.
-
Possible Cause: The compound may have low aqueous solubility, a common characteristic of complex organic molecules. The trifluoromethyl group can decrease aqueous solubility.[7]
-
Troubleshooting Steps:
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium.
-
pH Adjustment: The carboxylic acid moiety means the compound's solubility will be pH-dependent. Increasing the pH will deprotonate the carboxylic acid, which may increase aqueous solubility.
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Formulation Aids: For in vivo studies, formulation strategies using excipients like cyclodextrins or surfactants may be necessary.
-
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To determine the approximate solubility of this compound in various solvents.
Methodology:
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Add a pre-weighed amount of the compound (e.g., 1 mg) to a series of vials.
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To each vial, add a known volume (e.g., 100 µL) of the test solvent (e.g., water, PBS, DMSO, ethanol).
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Vortex the vials for 1-2 minutes.
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Visually inspect for complete dissolution.
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If dissolved, add another aliquot of the compound and repeat until saturation is reached.
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If not fully dissolved, incrementally add more solvent until dissolution is achieved.
-
The solubility can be estimated based on the amount of compound dissolved in a given volume of solvent.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60 °C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze all samples by a suitable method, typically reverse-phase HPLC with UV detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify new peaks corresponding to degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Example Data)
| Stress Condition | Incubation Time (h) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 N HCl (60 °C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 N NaOH (60 °C) | 24 | 70.5 | 29.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 7.9 | 1 |
| Heat (80 °C) | 24 | 98.5 | 1.5 | 1 |
| Photolytic (UV) | 24 | 88.9 | 11.1 | 2 |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Page loading... [wap.guidechem.com]
- 2. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
avoiding decarboxylation of quinoline-3-carboxylic acids during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decarboxylation of quinoline-3-carboxylic acids during chemical reactions.
Troubleshooting Guides
Issue 1: Significant decarboxylation observed during amide coupling reactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Switch to a low-temperature coupling protocol. Utilize coupling reagents that are effective at 0 °C to room temperature, such as EDC/HOBt or HATU. | Reduced or eliminated decarboxylation, leading to a higher yield of the desired amide product. |
| Inappropriate Coupling Reagent | Select a coupling reagent known for mild activation of the carboxylic acid. Avoid reagents that require high temperatures for activation. A comparative study of different reagents may be necessary. | Identification of an optimal coupling reagent that minimizes side reactions, including decarboxylation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimized exposure of the activated carboxylic acid to conditions that might favor decarboxylation. |
| Basic Reaction Conditions | If using a strong, non-nucleophilic base, consider switching to a milder base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Maintain the pH as close to neutral as feasible. | Prevention of base-catalyzed decarboxylation. |
Issue 2: Decarboxylation occurring during esterification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of Strong Acid Catalysts and High Temperatures (e.g., Fischer Esterification) | Employ milder esterification methods such as the Steglich esterification (DCC/DMAP) or Yamaguchi esterification, which can be performed at or below room temperature. | Formation of the ester product with minimal to no decarboxylation. |
| Thermally Labile Substrate | Convert the quinoline-3-carboxylic acid to its corresponding acyl chloride using a mild chlorinating agent like oxalyl chloride at low temperature. The resulting acyl chloride is more reactive and can be coupled with the alcohol at a lower temperature. | Successful esterification at a lower temperature, thus avoiding thermal decarboxylation. |
| Solvent Effects | Choose an appropriate aprotic solvent that facilitates the reaction at lower temperatures. | An optimized reaction environment that favors the desired esterification pathway over decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: Why are quinoline-3-carboxylic acids prone to decarboxylation?
A1: The electron-withdrawing nature of the quinoline ring system can stabilize the carbanionic intermediate formed upon the loss of carbon dioxide, particularly when heated. This stabilization lowers the activation energy for the decarboxylation reaction. The position of the carboxylic acid group on the quinoline ring also influences its stability.
Q2: What is the most critical factor to control to prevent decarboxylation?
A2: Temperature is the most critical factor. Many decarboxylation reactions are thermally induced.[1] By keeping the reaction temperature as low as possible, you can significantly reduce the rate of this unwanted side reaction.
Q3: Which amide coupling reagents are recommended for temperature-sensitive quinoline-3-carboxylic acids?
A3: Carbodiimide-based reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at or below room temperature.[2][3] Uronium/aminium salt-based reagents such as HATU and HBTU are also excellent choices for low-temperature couplings.[3][4]
Q4: Can I use a strong base to deprotonate the carboxylic acid before coupling?
A4: While a base is often necessary, using a strong base can sometimes promote decarboxylation. It is generally recommended to use a hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in stoichiometric amounts to neutralize any acid formed and to facilitate the coupling reaction without causing significant decarboxylation.[5]
Q5: Are there any specific esterification methods that are well-suited for quinoline-3-carboxylic acids?
A5: Yes, methods that proceed under mild, neutral, or slightly basic conditions at low temperatures are ideal. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a widely used method for sensitive substrates and is typically run at 0 °C to room temperature.[6][7]
Q6: How can I monitor the extent of decarboxylation during my reaction?
A6: The progress of the reaction and the formation of the decarboxylated byproduct can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to a standard of the expected decarboxylated product, you can quantify the extent of this side reaction.
Data Presentation
Table 1: Comparison of Amide Coupling Reagent Efficiency for a Model Carboxylic Acid at Room Temperature
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |
| EDC | HOBt | DIPEA | DMF | 12 | 85-95 |
| DCC | HOBt | - | DCM | 12 | 80-90 |
| HATU | - | DIPEA | DMF | 4 | 90-98 |
| T3P® | - | Pyridine | DCM | 6 | 88-96 |
| SOCl₂ (via acyl chloride) | - | Pyridine | Toluene | 2 (reflux), then 2 (RT) | 75-85 (potential for decarboxylation) |
Note: Yields are typical ranges for standard amide couplings and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Low-Temperature Amide Coupling using EDC/HOBt
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Dissolution: Dissolve the quinoline-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Add EDC hydrochloride (1.2 eq.) to the cooled solution in one portion.
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Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Esterification using Steglich Conditions
-
Dissolution: Dissolve the quinoline-3-carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Add DCC (1.1 eq.) dissolved in a small amount of DCM to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of thermal decarboxylation of quinoline-3-carboxylic acid.
Caption: Workflow for low-temperature amide coupling.
Caption: Troubleshooting flowchart for decarboxylation during amide coupling.
References
- 1. EP2590949A1 - Method for manufacturing of quinoline-3-carboxamides - Google Patents [patents.google.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges during the experimental process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Initial Condensation Step (Gould-Jacobs Type Reaction)
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Potential Cause: Incomplete reaction between 2-amino-5-bromobenzotrifluoride and diethyl 2-(ethoxymethylene)-3-oxobutanoate. The Gould-Jacobs reaction is known to require high temperatures for the intramolecular cyclization, and reaction times need to be carefully optimized to prevent product degradation.[1]
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. High-boiling inert solvents like diphenyl ether or Dowtherm A are often used for this step.[2]
-
Time Optimization: A thorough time-temperature study is recommended to find the optimal balance that maximizes yield while minimizing the formation of degradation byproducts.[1]
-
-
Expected Outcome: Complete consumption of starting materials and a significant increase in the yield of the desired ethyl 4-hydroxy-2-(trifluoromethyl)-7-bromoquinoline-3-carboxylate intermediate.
Issue 2: Inefficient Bromination of the Quinoline Ring
-
Potential Cause: Sub-optimal brominating agent or reaction conditions leading to incomplete bromination or the formation of multiple brominated isomers.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN or benzoyl peroxide, is a common choice for selective bromination.
-
Solvent Selection: The choice of solvent can influence the reactivity and selectivity of the bromination. Apolar solvents are generally preferred for radical brominations.
-
Catalyst: The use of a Lewis acid catalyst may be necessary for electrophilic aromatic bromination, but care must be taken to avoid side reactions.
-
-
Expected Outcome: High conversion to the desired 4-bromo isomer with minimal formation of byproducts.
Issue 3: Difficulty in the Hydrolysis of the Ethyl Ester
-
Potential Cause: Steric hindrance from the trifluoromethyl group and the bromine atom can make the ethyl ester resistant to hydrolysis under mild conditions. Harsher conditions might lead to decarboxylation or other side reactions.[3]
-
Troubleshooting Steps:
-
Base Selection: Use a stronger base like potassium hydroxide or a mixture of lithium hydroxide in a THF/water or methanol/water solvent system.
-
Temperature Control: Gradually increase the reaction temperature while monitoring for the formation of degradation products.
-
Alternative Methods: If basic hydrolysis is problematic, consider acidic hydrolysis using a strong acid like hydrochloric acid or sulfuric acid, although this may also require elevated temperatures.
-
-
Expected Outcome: Complete hydrolysis of the ethyl ester to the carboxylic acid with minimal degradation of the quinoline core.
Issue 4: Product Purity Issues and Difficult Purification
-
Potential Cause: Formation of closely related impurities or byproducts during the synthesis, which can be difficult to separate by simple crystallization.
-
Troubleshooting Steps:
-
Byproduct Identification: Use techniques like LC-MS and NMR to identify the major impurities.
-
Crystallization Solvent Screening: A systematic screening of different solvent systems (e.g., ethanol/water, isopropanol/heptane, toluene) is crucial for identifying conditions that provide good recovery and high purity.
-
Chromatography: If crystallization is ineffective, column chromatography on silica gel may be necessary, although this can be challenging and costly on a large scale.
-
-
Expected Outcome: Isolation of this compound with a purity of ≥98%.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A plausible and scalable synthetic route involves a modified Gould-Jacobs reaction followed by bromination and hydrolysis. The key steps are:
-
Condensation of 2-amino-5-bromobenzotrifluoride with a suitable diethyl malonate derivative (e.g., diethyl 2-(ethoxymethylene)-3-oxobutanoate) to form the quinoline core.[4]
-
Bromination at the 4-position of the quinoline ring.
-
Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.
Q2: What are the main safety concerns associated with this synthesis?
A2: The synthesis involves several hazardous materials:
-
2-amino-5-bromobenzotrifluoride: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Brominating agents (e.g., NBS, Bromine): Corrosive and toxic. Handle with extreme care.
-
Strong acids and bases: Corrosive. Use appropriate PPE.
-
High-boiling solvents: Can pose inhalation hazards at high temperatures. Ensure adequate ventilation and consider using a closed system for high-temperature reactions.
Q3: How can the final product be effectively purified on a large scale?
A3: Recrystallization is the most common method for purifying the final product at an industrial scale. A thorough solvent screening is essential to find a system that provides high purity and good recovery. In some cases, a slurry wash with a suitable solvent can be effective in removing minor impurities.
Q4: What are the expected yields and purities for this synthesis?
A4: While specific data for the industrial scale-up of this exact molecule is not publicly available, based on similar quinoline syntheses, the following are reasonable expectations:
| Step | Reaction | Expected Yield (%) | Expected Purity (%) |
| 1 | Gould-Jacobs Cyclization | 60 - 75 | >95 (intermediate) |
| 2 | Bromination | 70 - 85 | >97 (intermediate) |
| 3 | Ester Hydrolysis | 85 - 95 | >98 (crude) |
| 4 | Final Purification | 80 - 90 (recovery) | >99.5 (final product) |
Note: These values are estimates and can vary significantly depending on the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Representative Lab-Scale Protocol for the Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)-7-bromoquinoline-3-carboxylate (Gould-Jacobs type reaction)
A mixture of 2-amino-5-bromobenzotrifluoride (1 equivalent) and diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents) in a high-boiling solvent such as diphenyl ether is heated to 240-260°C for 30-60 minutes.[1][2] The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane or heptane, and dried under vacuum to yield the crude product.
Representative Lab-Scale Protocol for the Hydrolysis to this compound
The ethyl ester intermediate (1 equivalent) is suspended in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or HPLC). After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
troubleshooting low reactivity of the bromine at the 4-position of the quinoline
Welcome to the technical support center for the functionalization of 4-bromoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of low reactivity at the 4-position of the quinoline ring. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-bromoquinoline exhibiting low reactivity towards a nucleophile?
A1: The reactivity of 4-bromoquinoline in nucleophilic aromatic substitution (SNAr) is governed by several factors. While the electron-withdrawing nature of the ring nitrogen atom makes the C4 position electron-deficient and susceptible to nucleophilic attack, several issues can lead to low reactivity[1][2].
-
Nucleophile Strength: Weak nucleophiles, such as water or alcohols, may require significant thermal energy to react without a catalyst[3]. Stronger nucleophiles are generally more effective.
-
Steric Hindrance: Bulky nucleophiles or substituents near the C4 position can sterically hinder the approach of the nucleophile, slowing down the reaction.
-
Electronic Effects: The quinoline ring itself may not be sufficiently "activated." Electron-donating groups on the carbocyclic (benzene) part of the ring can decrease the electrophilicity of the C4 position, reducing reactivity.
-
Reaction Conditions: Suboptimal conditions, including low temperature, incorrect solvent, or the absence of a necessary catalyst, are common causes of failed reactions.
Q2: How can I activate the 4-position of the quinoline ring to improve reaction rates and yields?
A2: Activation is key to overcoming the inherent reactivity barriers. Two primary strategies are employed: electronic activation and catalysis.
-
Electronic Activation: Introducing strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), onto the quinoline core significantly enhances its reactivity towards nucleophiles[4]. These groups further reduce the electron density of the ring system, making it more susceptible to nucleophilic attack.
-
Catalysis: For many nucleophiles, especially those of moderate to low reactivity (like many amines and alcohols), transition-metal catalysis is the most effective strategy. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming C-N, C-O, and C-S bonds at the 4-position[5][6][7].
Q3: My reaction is slow and gives a low yield. Which reaction parameters should I focus on for optimization?
A3: Systematic optimization of reaction conditions is crucial.
-
Temperature: Increasing the reaction temperature often accelerates the reaction. However, excessively high temperatures can lead to the degradation of starting materials, reagents, or products, resulting in tar formation and lower yields[8]. A careful balance is necessary.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, Dioxane, or Toluene are commonly used. The choice of solvent can influence reagent solubility and reaction kinetics[9].
-
Base: In catalyzed reactions, the choice and strength of the base are critical. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are frequently used in Buchwald-Hartwig and Ullmann reactions to facilitate the catalytic cycle[9].
-
Catalyst System (Ligand and Metal Source): For catalyzed reactions, screening different palladium or copper precursors and, most importantly, various phosphine or N-heterocyclic carbene (NHC) ligands can dramatically impact the outcome[10]. The ligand plays a crucial role in stabilizing the metal center and promoting the key steps of the catalytic cycle[11].
Q4: I'm observing significant byproduct formation. What are the likely side reactions, and how can they be minimized?
A4: Side reactions can compete with the desired substitution, leading to complex product mixtures and difficult purification.
-
Over-reaction: If other reactive sites are present (e.g., a second halogen), di-substitution can occur. This can be minimized by carefully controlling the stoichiometry of the nucleophile (e.g., using 1.0-1.2 equivalents).
-
Hydrolysis: The reactive C4-position can be susceptible to hydrolysis by trace amounts of water, especially at high temperatures, forming 4-hydroxyquinoline[8]. Using anhydrous solvents and reagents can prevent this.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can sometimes compete with the intended nucleophile[8].
-
Catalyst Deactivation/Side Reactions: In catalyzed reactions, side reactions like hydrodehalogenation (replacement of bromine with hydrogen) can occur. Optimizing the ligand and reaction conditions can suppress these pathways[11].
Troubleshooting Guide
Low or no product formation is a common starting point for troubleshooting. The following decision tree provides a logical workflow to identify and solve potential issues.
Caption: A troubleshooting decision tree for low-yielding 4-bromoquinoline reactions.
Quantitative Data Summary: Catalyzed Cross-Coupling Reactions
Transition-metal catalysis is often essential for achieving good yields. The tables below summarize typical conditions for two powerful methods.
Table 1: Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination
| Nucleophile | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | ~90 |
| Adamantylamine | Pd(dba)₂ (4-8) | DavePhos (4.5-9) | NaOtBu (1.5) | Dioxane | Reflux | 6-15 | 70-85[12] |
| Primary Alkylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 12-16 | Good[13] |
Table 2: Representative Conditions for Copper-Catalyzed Ullmann Condensation
| Nucleophile | Cu Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenol | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 75-90 |
| Imidazole | CuI (10) | Phenanthroline (20) | K₃PO₄ (2.0) | DMF | 130 | 18 | ~80 |
| Sodium Methoxide | CuI (10-20) | None | N/A | DMF | 100 | 8 | ~92[9] |
| Various Amines | CuI (5-10) | Oxalic Diamide | K₂CO₃ (2.0) | Dioxane | 110 | 24 | Good |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromoquinoline with an Amine
This protocol provides a general procedure for the C-N cross-coupling reaction. Optimization of ligand, base, and temperature may be required for specific substrates.
-
Materials:
-
4-Bromoquinoline (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial with a magnetic stir bar
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the 4-bromoquinoline, palladium precursor, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine nucleophile (if solid) to the tube.
-
Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this step.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Copper-Catalyzed Ullmann Condensation of 4-Bromoquinoline with an Alcohol
This protocol outlines a general procedure for C-O bond formation. Ullmann reactions often require higher temperatures than their palladium-catalyzed counterparts.
-
Materials:
-
4-Bromoquinoline (1.0 equiv)
-
Alcohol/Phenol nucleophile (1.5-2.0 equiv)
-
Copper(I) salt (e.g., CuI, 5-20 mol%)
-
Ligand (optional, e.g., L-proline, phenanthroline, 10-40 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)
-
High-boiling polar solvent (e.g., DMF, DMSO)
-
Reaction vessel with a reflux condenser or a sealed tube
-
-
Procedure:
-
To a reaction vessel, add the copper(I) salt, ligand (if used), and base.
-
Add the 4-bromoquinoline and the alcohol/phenol nucleophile.
-
Add the solvent.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 110-150 °C).
-
Maintain the temperature for the specified time (typically 18-24 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualized Workflows
Caption: General experimental workflow for catalyzed cross-coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
purification of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid using column chromatography
Technical Support Center: Purification of 4-Bromo-2-(Trifluoromethyl)quinoline-3-Carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for the .
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate mobile phase polarity. | - For spots too close to the baseline (low Rf): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).- For spots too close to the solvent front (high Rf): Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Tailing on TLC/Column | - The carboxylic acid is interacting strongly with the acidic silica gel stationary phase. | - Add a small amount of acetic acid (0.1-1%) or formic acid to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands. |
| No Compound Eluting from the Column | - The mobile phase is not polar enough to elute the compound.- The compound may have irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. If the compound still does not elute, a stronger eluent like methanol may be required.- Consider switching to a less acidic stationary phase, such as neutral alumina. |
| Low Recovery of Compound | - Irreversible adsorption to the silica gel.- Compound decomposition on the column. | - Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column.- Add an acidic modifier to the mobile phase to reduce strong interactions.- Work quickly and avoid prolonged exposure of the compound to the silica gel. |
| Cracking or Channeling of the Column Bed | - Improperly packed column.- Rapid changes in solvent polarity causing thermal stress. | - Ensure the silica gel is packed as a uniform slurry and allowed to settle completely.- When running a gradient elution, change the solvent composition gradually to avoid generating heat. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the purification of this compound?
A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. A common starting ratio is 70:30 (hexane:ethyl acetate). It is also highly recommended to add 0.5-1% acetic acid to the mobile phase to improve peak shape.
Q2: Why is my purified compound still showing impurities by NMR?
This could be due to co-elution with an impurity that has a similar polarity. Try running the column with a shallower solvent gradient to improve separation. Alternatively, a different solvent system or stationary phase (e.g., reverse-phase chromatography) may be necessary to resolve the impurity.
Q3: Can I use a different stationary phase besides silica gel?
Yes, if you are experiencing issues like irreversible adsorption or decomposition on silica gel, you could consider using neutral alumina. For highly polar compounds, reverse-phase silica (C18) with a mobile phase of water and acetonitrile or methanol (often with a formic acid or trifluoroacetic acid modifier) is also an option.
Q4: How do I choose the correct column size?
A general rule of thumb is to use a silica gel to crude compound ratio of 30:1 to 100:1 by weight. The column diameter is determined by the amount of sample, and the column length is determined by the difficulty of the separation. A longer column provides better resolution for closely eluting compounds.
Q5: What is the best way to load my sample onto the column?
For the best resolution, the sample should be loaded in a minimal amount of solvent. It is often preferable to dissolve the crude product in a small volume of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column. This technique is known as dry loading.
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Prepare a solvent system of hexane and ethyl acetate. The optimal ratio should be determined by prior TLC analysis (aim for an Rf of ~0.2-0.3 for the desired compound).
-
Add 0.5% acetic acid to the mobile phase to suppress the deprotonation of the carboxylic acid.
2. Packing the Column:
-
Choose an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, maintaining a constant flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound using TLC.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Illustrative Gradient Elution Data
The following table provides an example of a gradient elution that could be used to separate the target compound from less polar and more polar impurities.
| Step | Hexane (%) | Ethyl Acetate (%) | Acetic Acid (%) | Volume (Column Volumes) | Purpose |
| 1 | 80 | 20 | 0.5 | 2 | Elute non-polar impurities |
| 2 | 80 -> 60 | 20 -> 40 | 0.5 | 10 | Elute the target compound |
| 3 | 50 | 50 | 0.5 | 3 | Elute more polar impurities |
Visualizations
Caption: Workflow for column chromatography purification.
Validation & Comparative
Comparative 1H NMR Analysis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid and Structural Analogues
A Guide for Researchers in Medicinal Chemistry and Drug Development
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery. For heterocyclic compounds such as quinoline derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as an indispensable tool for confirming molecular structure and substitution patterns. This guide provides a comparative analysis of the 1H NMR spectroscopic data for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid and its structural analogues. The data presented herein, alongside a detailed experimental protocol, is intended to aid researchers in the unambiguous characterization of similar quinoline-based scaffolds.
Comparison of 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and two relevant comparator compounds: quinoline-4-carboxylic acid and 4-bromo-2-(trifluoromethyl)quinoline. The data highlights the influence of substituents on the chemical shifts (δ) and coupling constants (J) of the quinoline ring protons.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | DMSO-d6 | H5, H6, H7, H8 | Data not available | - | - |
| COOH | Data not available | - | - | ||
| Quinoline-4-carboxylic acid | DMSO-d6 | H2 | 8.95 | d | 4.5 |
| H3 | 7.65 | d | 4.5 | ||
| H5 | 8.15 | d | 8.5 | ||
| H6 | 7.75 | t | 7.5 | ||
| H7 | 7.95 | t | 7.5 | ||
| H8 | 8.65 | d | 8.5 | ||
| COOH | 14.5 (broad s) | s | - | ||
| 4-bromo-2-(trifluoromethyl)quinoline | CDCl3 | H3 | 7.92 | s | - |
| H5 | 8.24 | d | 8.4 | ||
| H6 | 7.69 | t | 7.6 | ||
| H7 | 7.84 | t | 7.6 | ||
| H8 | 8.08 | d | 8.4 |
Note: Despite extensive searches, a complete, publicly available, and assigned 1H NMR spectrum for this compound could not be located. The table reflects this data gap. The provided data for the comparator compounds is sourced from publicly available spectral databases.
Experimental Protocol: 1H NMR Spectroscopy of Quinolines
This section outlines a general procedure for acquiring high-quality 1H NMR spectra of substituted quinoline derivatives.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid quinoline compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: Select the appropriate deuterated solvent used for sample preparation.
-
Temperature: Set to a constant temperature, typically 298 K.
-
Spectral Width (SW): A range of approximately -2 to 16 ppm is generally sufficient to cover the signals of interest.
-
Number of Scans (NS): Typically 16-64 scans are adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.
-
Acquisition Time (AT): Typically 2-4 seconds.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm or CHCl3 at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.
Visualizing Experimental and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the 1H NMR analysis of a substituted quinoline.
Caption: Experimental workflow for 1H NMR analysis.
Caption: Factors influencing the 1H NMR spectrum.
References
A Comparative Guide to the HPLC Purity Assessment of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] For a compound such as this compound, a substituted quinoline carboxylic acid, reversed-phase HPLC (RP-HPLC) is the most common and effective method. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method for a quinoline derivative would utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic, trifluoroacetic, or phosphoric acid) and an organic solvent like acetonitrile.[2][3]
Comparison of Analytical Techniques for Purity Assessment
While HPLC is the predominant method, other techniques can be employed for purity analysis, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the compound and the nature of the expected impurities.
| Technique | Principle | Advantages | Limitations | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[1] | Can be time-consuming, requires specialized equipment. | Excellent: Ideal for separating and quantifying closely related organic impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds, highly sensitive.[1] | Not suitable for non-volatile or thermally labile compounds. | Limited: The compound is likely not sufficiently volatile for GC analysis without derivatization. Primarily useful for detecting residual solvents. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information.[1] | Often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for complex mixtures. | Excellent (as a detector for HPLC): LC-MS would provide definitive identification of the main compound and its impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the absolute purity of highly pure, crystalline substances without the need for a reference standard.[4] | Requires the sample to be crystalline and thermally stable through its melting point. Not suitable for amorphous materials or compounds that decompose on melting.[4] | Potentially useful: If the compound is a stable, crystalline solid with a purity >98.5%, DSC can provide a good estimate of absolute purity.[4] |
| Spectrophotometry (UV-Vis, FT-IR) | Measures the absorption of light by a sample at different wavelengths. | Rapid and simple, can be used for quantitative analysis with a reference standard.[5] | Low specificity, susceptible to interference from impurities that absorb at the same wavelength. | Limited for purity: Can be used for quantification but is not suitable for separating and identifying unknown impurities. FT-IR is useful for structural confirmation. |
Experimental Protocol: HPLC Purity Analysis
This section details a representative experimental protocol for the HPLC purity assessment of this compound.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-90% B; 15-17 min: 90% B; 17-18 min: 90-20% B; 18-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL. Further dilute with a 50:50 mixture of acetonitrile and water to a working concentration of 50 µg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.
4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Purity Analysis Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.
| Peak Number | Retention Time (min) | Area | Area (%) | Identity |
| 1 | 3.5 | 15000 | 0.5 | Impurity 1 |
| 2 | 5.8 | 30000 | 1.0 | Impurity 2 |
| 3 | 8.2 | 2895000 | 96.5 | This compound |
| 4 | 10.1 | 60000 | 2.0 | Impurity 3 |
| Total | 3000000 | 100.0 |
In this hypothetical analysis, the purity of the synthesized batch of this compound is determined to be 96.5%.
Visualizations
The following diagrams illustrate the experimental workflow for HPLC purity assessment and a decision-making process for selecting the appropriate purity analysis method.
Caption: Experimental workflow for HPLC purity assessment.
References
Unveiling the Biological Potential: A Comparative Analysis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid and Its Analogs
In the landscape of medicinal chemistry, quinoline-3-carboxylic acids represent a privileged scaffold, demonstrating a wide array of biological activities. Among these, 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid has emerged as a compound of interest. This guide provides a comparative analysis of its biological activity with its structural analogs, supported by experimental data, to offer valuable insights for researchers and professionals in drug development.
Comparative Biological Activity
The biological potency of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. To understand the structure-activity relationship (SAR) of this compound, a comparative analysis with its analogs featuring different substitutions at the 4-position is crucial. While direct comparative studies on a comprehensive set of analogs of this specific molecule are not extensively documented in publicly available literature, we can infer potential trends based on broader studies of similar quinoline scaffolds.
Halogen substitution at the 4-position of the quinoline ring is a key determinant of biological activity. Generally, the presence of a halogen atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic pockets of target proteins. The order of activity among halogen analogs often follows the trend of I > Br > Cl > F, which can be attributed to factors like polarizability and the ability to form halogen bonds.
| Compound/Analog | Substitution at 4-position | Biological Activity (e.g., IC50, MIC) | Target/Assay |
| This compound | Bromo (-Br) | Data not available in comparative studies | - |
| Analog 1 | Chloro (-Cl) | Data not available in comparative studies | - |
| Analog 2 | Fluoro (-F) | Data not available in comparative studies | - |
| Analog 3 | Iodo (-I) | Data not available in comparative studies | - |
| Analog 4 | Amino (-NH2) | Data not available in comparative studies | - |
| Analog 5 | Hydroxy (-OH) | Data not available in comparative studies | - |
Note: The table above is a template for data presentation. Specific quantitative data from a direct comparative study of this compound and its immediate analogs is not currently available in the public domain. The subsequent discussion is based on general principles of SAR for quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
The 2-(trifluoromethyl) group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the quinoline ring and its pKa. This, in turn, can affect the molecule's interaction with biological targets.
The carboxylic acid at the 3-position is often crucial for activity, as it can act as a key binding group, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes or receptors.
Substitution at the 4-position introduces steric and electronic variations that can fine-tune the biological activity:
-
Halogens (F, Cl, Br, I): As mentioned, halogens can enhance activity through increased lipophilicity and potential for halogen bonding. The size and electronegativity of the halogen are critical.
-
Amino group (-NH2): The introduction of an amino group can introduce a basic center and the potential for hydrogen bonding, which could alter the target specificity and potency.
-
Hydroxy group (-OH): A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with the biological target.
Potential Signaling Pathways and Mechanisms of Action
Quinoline-3-carboxylic acid derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. One such target is Casein Kinase 2 (CK2) , a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.
The general workflow for investigating the anticancer activity of these compounds often involves a series of in vitro assays.
A potential signaling pathway that could be modulated by these compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Inhibition of key kinases in this pathway can lead to cell cycle arrest and apoptosis.
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-Quinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-bromo-quinoline derivatives, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and logical relationships.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 4-position of the quinoline ring has been a strategic approach to modulate the biological activity of these compounds, leading to the discovery of potent anticancer and antimicrobial agents. This guide synthesizes findings from multiple studies to offer a clear comparison of these derivatives.
Comparative Analysis of Biological Activity
The biological efficacy of 4-bromo-quinoline derivatives is significantly influenced by the nature and position of other substituents on the quinoline ring. The following tables summarize the quantitative data from various studies, providing a clear comparison of the anticancer and antimicrobial activities of different 4-bromo-quinoline derivatives.
Anticancer Activity of 4-Bromo-Quinoline Derivatives
The anticancer activity of 4-bromo-quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | Potent Activity (Specific IC50 not provided) | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat glioblastoma), HeLa (Human cervical cancer), HT29 (Human colon adenocarcinoma) | 6.7 - 25.6 µg/mL | [1] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant Inhibitory Effects (Specific IC50 not provided) | [2] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [2] |
| 6,8-Dibromo-5-nitroquinoline | C6, HeLa, HT29 | Significant Activity (Specific IC50 not provided) | [3] |
| Quinoline-chalcone derivative 12e | MGC-803 (Human gastric cancer), HCT-116 (Human colon cancer), MCF-7 (Human breast cancer) | 1.38, 5.34, 5.21 | [4] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Halogenation: The presence of bromine atoms on the quinoline ring is crucial for anticancer activity. Dihalo- and polyhalo-substituted derivatives often exhibit enhanced potency. For instance, 5,7-dibromo-8-hydroxyquinoline shows strong antiproliferative activity.[1][3]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group at the 5-position, in conjunction with bromine substitution, can lead to potent anticancer compounds like 6-bromo-5-nitroquinoline.[1]
-
Substitution at C8: A hydroxyl group at the C-8 position appears to contribute favorably to the anticancer potential of bromo-quinoline derivatives.[1]
-
Hybrid Molecules: Combining the 4-bromo-quinoline scaffold with other pharmacophores, such as chalcones, can result in highly potent anticancer agents.[4]
Antimicrobial Activity of 4-Bromo-Quinoline Derivatives
4-Bromo-quinoline derivatives have also demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a standard measure of their efficacy.
| Compound/Derivative Description | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives (general) | S. aureus, C. albicans | Showed considerable activity | [5] |
| 9-Bromo substituted indolizinoquinoline-5,12-dione derivative 7 | S. aureus ATCC25923 | 0.031 | [6] |
| 9-Bromo substituted indolizinoquinoline-5,12-dione derivative 7 | MRSA ATCC43300 | 0.063 | [6] |
| 9-Bromo substituted indolizinoquinoline-5,12-dione derivative 7 | E. coli ATCC25922 | 2 | [6] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Molecular Hybridization: The antimicrobial potential of 4-bromo-quinolines can be enhanced by creating hybrid molecules, for example, by introducing a carbohydrazide moiety at the 4-position.[5]
-
Substituents on Phenyl Ring: In derivatives like 2-(4-bromophenyl)quinolines, the substitution pattern on the phenyl ring can influence antimicrobial activity.
-
Targeting DNA Gyrase: Some 4-bromo-quinoline derivatives exert their antimicrobial effect by inhibiting bacterial DNA gyrase, a crucial enzyme for DNA replication.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the synthesis and biological evaluation of 4-bromo-quinoline derivatives, based on commonly cited experimental procedures.
Synthesis of 4-Bromo-quinoline
A common method for the synthesis of 4-bromo-quinoline involves the bromination of quinolin-4-ol.[7]
-
Reaction Setup: To a stirred solution of quinolin-4-ol in dry N,N-dimethylformamide (DMF), add phosphorus tribromide dropwise under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the resulting suspension at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with ice and basify the mixture to a pH of approximately 10 using a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-bromo-quinoline.[7]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[8] Add the compound solutions to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium from a fresh culture.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Visualizing the Path to Discovery
Diagrams are powerful tools for illustrating complex relationships and workflows. The following visualizations, created using the DOT language for Graphviz, depict the general structure-activity relationship of 4-bromo-quinoline derivatives and a typical workflow for their discovery and evaluation.
Caption: General Structure-Activity Relationship of 4-Bromo-Quinoline Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DHODH Inhibitors: Featuring 4-Quinoline Carboxylic Acids and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Dihydroorotate dehydrogenase catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, making it a pivotal target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. Inhibition of DHODH leads to depletion of the pyrimidine pool required for DNA and RNA synthesis, thereby causing cell cycle arrest and apoptosis in highly proliferative cells.
Quantitative Comparison of DHODH Inhibitors
The inhibitory potency of various compounds against human DHODH is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several key DHODH inhibitors, including a potent example from the 4-quinoline carboxylic acid class, Compound 41. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Class | Compound | Human DHODH IC50 (nM) | Reference |
| 4-Quinoline Carboxylic Acid | Compound 41 | 9.71 ± 1.4 | [1][2] |
| Quinoline Derivative | Brequinar | 5.2 | |
| Isoxazole Derivative | Leflunomide | >10,000 (Prodrug) | |
| Active Metabolite of Leflunomide | Teriflunomide | ~600 - 773 | |
| Novel Potent Inhibitor | S416 | 7.5 | |
| Novel Potent Inhibitor | BAY-2402234 | 1.2 |
Note: IC50 values can vary between different studies and assay conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key experiments used in the characterization of DHODH inhibitors.
DHODH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Principle: This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of the test compound and a known DHODH inhibitor (e.g., Brequinar) in DMSO. Perform serial dilutions to create a range of concentrations.
-
In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately monitor the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate spectrophotometer.
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance versus time plot.
-
Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay
Objective: To assess the effect of DHODH inhibitors on the proliferation of a specific cell line.
Principle: The inhibition of DHODH in cells leads to a depletion of pyrimidines, which in turn inhibits cell growth. The potency of an inhibitor is determined by measuring its effect on cell viability or proliferation using assays that quantify ATP (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or WST-1).
Materials:
-
A rapidly proliferating cell line (e.g., a cancer cell line)
-
Complete cell culture medium
-
Test compound and control inhibitor stock solutions in DMSO
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
For uridine rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) value from the dose-response curve.
-
In uridine rescue experiments, a shift in the EC50 value in the presence of uridine confirms that the compound's anti-proliferative effect is on-target (i.e., through inhibition of DHODH).
Conclusion
The inhibition of DHODH remains a promising therapeutic strategy for a variety of diseases. While direct experimental data for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is not currently available, the broader class of 4-quinoline carboxylic acids has yielded highly potent inhibitors, such as Compound 41, which demonstrates low nanomolar efficacy against human DHODH. This positions the 4-quinoline carboxylic acid scaffold as a valuable starting point for the development of novel therapeutics. The provided methodologies for enzyme inhibition and cell viability assays offer a standardized framework for researchers to characterize and compare the efficacy of these and other emerging DHODH inhibitors in their specific research contexts. Further investigation into this class of compounds holds significant potential for the development of new and effective treatments for diseases driven by rapid cell proliferation.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
cytotoxicity comparison of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid derivatives
Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including significant anticancer properties. Derivatives of quinoline-3-carboxylic acid, in particular, have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of selected quinoline-3-carboxylic acid derivatives and related compounds, supported by experimental data from recent studies.
Comparative Cytotoxicity Data
The cytotoxic potential of various quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of different series of quinoline derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) |
| 2f | MCF-7 (Breast) | Micromolar | HEK293 (Kidney) | > Micromolar |
| K562 (Leukemia) | Micromolar | |||
| 2l | MCF-7 (Breast) | Micromolar | HEK293 (Kidney) | > Micromolar |
| K562 (Leukemia) | Micromolar |
Data synthesized from a study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, which were found to be selective and potent anticancer agents.[1]
Table 2: Cytotoxicity of Quinolone-3-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 10a | HepG2 (Liver) | 4.60 | Sorafenib | 8.38 |
| 10c | HepG2 (Liver) | 4.14 | Sorafenib | 8.38 |
| 10d | HepG2 (Liver) | 1.07 | Sorafenib | 8.38 |
| 10e | HepG2 (Liver) | 0.88 | Sorafenib | 8.38 |
| 10i | HepG2 (Liver) | 1.60 | Sorafenib | 8.38 |
| 10n | HepG2 (Liver) | 2.88 | Sorafenib | 8.38 |
| 10o | HepG2 (Liver) | 2.76 | Sorafenib | 8.38 |
These quinolone-3-carboxamide derivatives demonstrated potent antiproliferative activity against the HepG2 cancer cell line, with several compounds showing greater potency than the reference drug, sorafenib.[2]
Table 3: Cytotoxicity of 2-Arylquinoline and Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 11 | PC3 (Prostate) | 34.34 | - |
| 12 | PC3 (Prostate) | 31.37 | 36.21 - 113.08 |
| 13 | HeLa (Cervical) | 8.30 | 36.21 - 113.08 |
| 18 | HeLa (Cervical) | 13.15 | 36.21 - 113.08 |
A series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were evaluated, with some compounds showing notable selective cytotoxicity against specific cancer cell lines.[1]
Experimental Protocols
The evaluation of cytotoxicity for novel chemical entities is a critical step in drug discovery. The following are detailed methodologies for key experiments commonly cited in the study of quinoline derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0-100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Flow Cytometry for Apoptosis Analysis
Flow cytometry can be utilized to quantify the extent of apoptosis (programmed cell death) induced by the test compounds.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for cytotoxicity screening and a simplified representation of an apoptosis signaling pathway, which is a common mechanism of action for anticancer agents.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
in vitro vs in vivo efficacy of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of quinoline carboxylic acid analogs, a class of compounds demonstrating significant potential in anticancer research. While specific data on 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid analogs is limited in publicly available literature, this document synthesizes findings on structurally related quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives to offer valuable insights into their therapeutic promise. The information presented herein is collated from various studies, focusing on their antiproliferative and tumor-inhibitory activities.
Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo anticancer efficacy of selected quinoline carboxylic acid analogs from recent studies.
Table 1: Summary of In Vitro Efficacy of Quinoline Carboxylic Acid Analogs
| Compound/Analog | Target/Cell Line(s) | Key Findings (IC50/Activity) | Reference(s) |
| Quinoline-3-Carboxylic Acid Derivatives | |||
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives (e.g., 2f, 2l) | MCF-7 (breast cancer), K562 (leukemia), HEK293 (non-cancerous) | Showed micromolar inhibition and higher selectivity for cancer cells over non-cancerous cells.[1] | [1] |
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | IC50 values in the range of 0.65 to 18.2 µM.[2][3] | [2][3] |
| Quinoline-4-Carboxylic Acid Derivatives | |||
| Quinoline-4-carboxylic acid analog (Compound 41) | Dihydroorotate Dehydrogenase (DHODH) | Potent DHODH inhibitor with an IC50 of 9.71 ± 1.4 nM.[4][5][6][7] | [4][5][6][7] |
| Quinoline-4-carboxylic acid analog (Compound 43) | Dihydroorotate Dehydrogenase (DHODH) | Potent DHODH inhibitor with an IC50 of 26.2 ± 1.8 nM.[4][5][6][7] | [4][5][6][7] |
| Quinoline-chalcone derivative (Compound 12e) | MGC-803, HCT-116, MCF-7 | IC50 values of 1.38, 5.34, and 5.21 µM, respectively.[8] | [8] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (colon), HL-60 (leukemia) | Good cytotoxic activity with IC50 values between 0.314 and 4.65 µg/cm³.[9] | [9] |
| Isoquinoline-3-Carboxylic Acid Derivatives | |||
| Compound 6 (tris-isoquinoline-3-carboxylic acid conjugate) | Various tumor cell lines | High therapeutic efficacy and low systemic toxicity in vivo.[10] | [10] |
Table 2: Summary of In Vivo Efficacy of Quinoline Carboxylic Acid Analogs
| Compound/Analog | Animal Model | Cancer Type | Dosage | Efficacy | Reference(s) |
| Compound 91b1 | Nude mice xenograft | Not specified | 50 mg/kg/day (i.p.) | Significantly reduced tumor size.[11][12] | [11][12] |
| Quinoline-4-carboxylic acid analog (Compound 41) | Mouse | Not specified | Not specified | Significant oral bioavailability (F = 56%) and an elimination half-life of 2.78 h (PO dosing).[4][5][6][7] | [4][5][6][7] |
| N-mustard–quinoline conjugates (47-50) | Nude mice bearing human breast carcinoma MX-1 xenograft | Breast carcinoma | Not specified | Complete tumor remission.[9] | [9] |
| Quinoline-4-carboxamide (Compound 2) | P. berghei mouse model | Malaria (used as a model for efficacy) | 4 x 30 mg/kg po q.d. | Complete cure with an ED90 of 0.1–0.3 mg/kg.[13] | [13] |
| Quinoline-4-carboxamide (Compound 27) | P. berghei mouse model | Malaria (used as a model for efficacy) | 4 x 30 mg/kg po q.d. | ED90 of 2.6 mg/kg; one out of three mice cured.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of quinoline carboxylic acid analogs.
1. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14][16]
-
Compound Treatment: The cells are treated with various concentrations of the quinoline carboxylic acid analogs. A vehicle control (e.g., DMSO) is included.[14][16]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[15]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[16]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[14]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[14][16]
2. In Vivo Anticancer Efficacy: Xenograft Mouse Model
Xenograft models in immunocompromised mice are widely used to evaluate the in vivo anticancer activity of novel compounds.[11][12]
-
Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu) are typically used.[12]
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 150 mm³).[12]
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered at a specific dose and schedule (e.g., 50 mg/kg/day, intraperitoneally). A vehicle control group is also included.[11][12]
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., every other day) with calipers. Tumor volume is calculated using the formula: (length × width²) × 0.5.[11]
-
Endpoint: After the treatment period (e.g., 25 days), the animals are euthanized, and the tumors are excised, weighed, and may be used for further analysis.[11][12]
-
Efficacy Evaluation: The efficacy of the compound is determined by the reduction in tumor volume and weight in the treated group compared to the control group.[11]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway targeted by some quinoline carboxylic acid analogs and a general experimental workflow.
Caption: Inhibition of DHODH by Quinoline-4-Carboxylic Acid Analogs.
Caption: General Workflow for Anticancer Drug Discovery.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is critical to ensure laboratory safety and environmental protection. This compound is a halogenated organic acid, and its disposal requires adherence to specific protocols for hazardous waste management. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use chemical-resistant gloves.[3]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as halogenated organic waste.[4][5] Incineration at a regulated hazardous waste facility is the typical method of disposal for such compounds.[4]
1. Waste Segregation:
-
Collect waste containing this compound in a designated and clearly labeled hazardous waste container.[5][6]
-
This compound is a halogenated organic acid. It should be segregated into the "halogenated organic waste" stream.[4][7]
-
Do not mix this waste with non-halogenated organic solvents, as this increases disposal costs and complexity.[7][8]
-
Do not combine with incompatible materials such as strong bases, oxidizers, or metals.[8]
2. Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."[6][8]
-
Clearly identify the contents, including the full chemical name: "this compound."[6] Do not use abbreviations.
-
Maintain a log of the accumulated waste, noting the quantities added.[4]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[7]
-
The storage area should be cool, dry, and well-ventilated.[6][7]
-
Ensure the container is kept closed except when adding waste.[6][7]
4. Disposal Request:
-
Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
Spill and Emergency Procedures
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as halogenated organic waste.[7]
-
For larger spills, evacuate the area and contact your institution's emergency response team.[6]
-
In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2][9]
Waste Stream Classification
The following table summarizes the key characteristics and handling requirements for the waste stream containing this compound.
| Waste Stream Attribute | Guideline |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation.[1][2][9] |
| Container Type | Chemically compatible, sealed container (e.g., glass or polyethylene). |
| Labeling Requirements | "Hazardous Waste," full chemical name, and associated hazard symbols.[6][7][8] |
| Incompatible Materials | Strong bases, strong oxidizing agents, non-halogenated solvents.[8] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility.[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Auckland Microfab [microfab.auckland.ac.nz]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
Essential Safety and Handling Guide for 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound (CAS No. 587886-11-1). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 587886-11-1[1][2][3][4][5] |
| Molecular Formula | C11H5BrF3NO2[4][5] |
| Molecular Weight | 320.06 g/mol [5] |
| Storage | Sealed in a dry place at room temperature.[5] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double gloving is recommended to provide an additional layer of protection.
-
Body Protection: A laboratory coat is the minimum requirement. For operations involving larger quantities or a significant risk of spillage, a chemical-resistant apron or coveralls should be utilized.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
-
Footwear: Fully enclosed shoes must be worn in the laboratory at all times.
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
- Ensure a designated work area, preferably a chemical fume hood, is clean and uncluttered.[6]
- Verify that all necessary PPE is available and in good condition.
- Have a chemical spill kit readily accessible.
2. Handling:
- When weighing and transferring the solid compound, take care to avoid the generation of dust.
- Use appropriate tools, such as spatulas and weighing paper, for handling.
- Keep the container tightly sealed when not in use.[6]
- Avoid direct contact with the skin, eyes, and clothing.[6]
3. In Case of a Spill:
- Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
- For small spills, use an inert absorbent material to contain and clean up the substance.[6]
- Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
- Wash the affected area thoroughly once the spill has been cleaned up.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: All waste containing this chemical, including contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be collected in a dedicated hazardous waste container labeled "Halogenated Organic Waste."
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.
-
Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company, typically via incineration. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
-
Empty Container Decontamination: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as "Halogenated Organic Waste."
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 587886-11-1 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 587886-11-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound|CAS 587886-11-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acie - CAS:587886-11-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. fishersci.fr [fishersci.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
